Dimethoxy(dipropyl)stannane
Description
Structure
2D Structure
Properties
CAS No. |
20756-81-4 |
|---|---|
Molecular Formula |
C8H20O2Sn |
Molecular Weight |
266.95 g/mol |
IUPAC Name |
dimethoxy(dipropyl)stannane |
InChI |
InChI=1S/2C3H7.2CH3O.Sn/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
YKIZOKHEKSMAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Sn](CCC)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Dimethoxy(dipropyl)stannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dimethoxy(dipropyl)stannane. While specific literature detailing this exact compound is sparse, this document outlines a robust synthesis protocol based on well-established reactions of analogous organotin compounds. Furthermore, it presents the expected characterization data derived from spectroscopic principles and comparison with related structures.
Synthesis of this compound
The most viable and commonly employed method for the synthesis of dialkoxydialkylstannanes is the reaction of a dialkyltin dihalide with a corresponding sodium alkoxide. In this case, this compound is synthesized by the reaction of dipropyltin dichloride with sodium methoxide.
Reaction Scheme
The overall reaction is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by methoxide groups.
Experimental Protocol
This protocol is based on general procedures for the synthesis of dialkoxydialkylstannanes.
Materials:
-
Dipropyltin dichloride ((CH₃CH₂CH₂)₂SnCl₂)
-
Sodium methoxide (CH₃ONa)
-
Anhydrous methanol (CH₃OH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a stoichiometric amount of sodium methoxide in anhydrous methanol with stirring.
-
Reaction: To the stirred sodium methoxide solution, add a solution of dipropyltin dichloride in anhydrous methanol dropwise at room temperature. A white precipitate of sodium chloride will form.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours to ensure complete reaction.
-
Work-up:
-
Remove the precipitated sodium chloride by filtration under an inert atmosphere.
-
Wash the precipitate with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation.
Experimental Workflow
Characterization of this compound
The following sections detail the expected analytical data for the characterization of this compound. This data is predictive and based on the analysis of similar organotin compounds.
Physical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₂₀O₂Sn |
| Molecular Weight | 266.94 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be in the range of 80-100 °C at reduced pressure |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, THF) |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of organometallic compounds.[1]
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~3.6 | Singlet | 6H | -OCH₃ | - |
| ~1.5 - 1.7 | Multiplet | 4H | Sn-CH₂-CH₂ -CH₃ | J(H-H) ≈ 7-8 Hz |
| ~1.0 - 1.2 | Multiplet | 4H | Sn-CH₂ -CH₂-CH₃ | J(H-H) ≈ 7-8 Hz |
| ~0.9 | Triplet | 6H | Sn-CH₂-CH₂-CH₃ | J(H-H) ≈ 7-8 Hz |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~50 | -OCH₃ |
| ~28-30 | Sn-CH₂-C H₂-CH₃ |
| ~18-20 | Sn-C H₂-CH₂-CH₃ |
| ~13-15 | Sn-CH₂-CH₂-C H₃ |
¹¹⁹Sn NMR Spectroscopy:
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom.[2] For a tetracoordinate dialkoxydialkylstannane, the chemical shift is expected to be in the upfield region relative to tetramethyltin (TMSn).
-
Predicted ¹¹⁹Sn Chemical Shift (δ, ppm): -80 to -120 (relative to TMSn)
Infrared spectroscopy is useful for identifying the presence of specific functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (propyl groups) |
| 1050-1100 | Strong | C-O stretching (methoxy groups) |
| ~550-600 | Medium | Sn-O stretching |
| ~500-550 | Medium | Sn-C stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[3]
-
Predicted Molecular Ion (M⁺): m/z = 267 (for the most abundant tin isotope, ¹²⁰Sn)
-
Major Fragmentation Pathways (Predicted):
-
Loss of a methoxy group (-OCH₃) to give [M - 31]⁺
-
Loss of a propyl group (-C₃H₇) to give [M - 43]⁺
-
Cleavage of the Sn-O bond
-
Cleavage of the Sn-C bond
-
Logical Relationships in Characterization
The interpretation of spectroscopic data relies on the logical correlation between different analytical techniques to confirm the structure of the synthesized compound.
Safety Considerations
Organotin compounds are toxic and should be handled with appropriate safety precautions.[4] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established methodologies for similar compounds, offers a reliable starting point for its preparation. The predicted spectroscopic data serves as a valuable reference for the structural elucidation of the target molecule. Researchers and scientists in drug development and related fields can utilize this information for the synthesis and subsequent application of this and similar organotin compounds.
References
An In-depth Technical Guide to Dimethoxy(dipropyl)stannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxy(dipropyl)stannane, an organotin compound, holds potential as a reagent and intermediate in various chemical syntheses. This document provides a comprehensive overview of its chemical properties, drawing upon data from analogous compounds to build a predictive profile. It includes a plausible experimental protocol for its synthesis, a comparative summary of its expected physical and spectroscopic properties, and a discussion of its likely reactivity. This guide is intended to serve as a foundational resource for researchers interested in the application of dialkoxydialkylstannanes in organic and medicinal chemistry.
Chemical Properties and Data
While specific experimental data for this compound (CAS No. 20756-81-4) is not extensively available in the public domain, its properties can be inferred from structurally similar compounds. The following table summarizes key data points for this compound and related organotin compounds to provide a comparative analysis.
| Property | This compound (Predicted/Inferred) | Dibutyltin Dimethoxide (Analogue) | Dipropyltin Dichloride (Analogue) |
| Molecular Formula | C8H20O2Sn | C10H24O2Sn | C6H14Cl2Sn |
| Molecular Weight | 266.94 g/mol | 294.00 g/mol | 275.79 g/mol [1] |
| Appearance | Colorless liquid (predicted) | Not specified | White solid[2] |
| Boiling Point | Not determined | Not determined | 161 °C @ 25 Torr[1] |
| Melting Point | Not applicable (liquid) | Not determined | 82-84 °C[2] |
| Density | Not determined | Not determined | Not determined |
| 119Sn NMR (ppm) | -90 to -190 (predicted for five-coordinate tin) | -90 to -190 (for associated dimer) | Not specified |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of dipropyltin dichloride with sodium methoxide. This is a standard method for the preparation of dialkoxydialkylstannanes.
Synthesis of this compound
Reaction:
(CH₃CH₂CH₂)₂SnCl₂ + 2 NaOCH₃ → (CH₃CH₂CH₂)₂Sn(OCH₃)₂ + 2 NaCl
Materials:
-
Dipropyltin dichloride
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution of dipropyltin dichloride in anhydrous diethyl ether is added dropwise to the stirred sodium methoxide solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Diagram of Synthesis Workflow:
References
An In-depth Technical Guide to Dimethoxy(dipropyl)stannane
CAS Number: 20756-81-4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific compound dimethoxy(dipropyl)stannane (CAS 20756-81-4). Therefore, this guide synthesizes information from closely related dialkoxydialkylstannanes and the broader class of organotin compounds to provide a comprehensive overview. The presented data and protocols should be considered representative for this class of compounds and may require optimization for this compound.
Compound Overview
This compound is an organotin compound featuring a central tin atom bonded to two propyl groups and two methoxy groups. Organotin compounds are characterized by the presence of at least one tin-carbon bond and have found applications in various fields, including as catalysts, stabilizers, and in chemical synthesis. In recent years, the biological activities of certain organotin compounds have garnered interest in the field of drug development, particularly in cancer research.
Chemical Properties
| Property | Representative Value/Information | Source |
| Molecular Formula | C8H20O2Sn | N/A |
| Molecular Weight | 266.94 g/mol | N/A |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether) and have low solubility in water. | General observation for similar compounds |
| Stability | Sensitive to moisture; hydrolysis can occur to form the corresponding distannoxane. | General observation for organotin alkoxides |
Synthesis and Experimental Protocols
A general method for the synthesis of dialkoxydialkylstannanes involves the reaction of a dialkyldihalostannane with an alkali metal alkoxide. The following is a representative experimental protocol that can be adapted for the synthesis of this compound.
General Synthesis of Dialkoxydialkylstannanes
Reaction: R₂SnCl₂ + 2 NaOR' → R₂Sn(OR')₂ + 2 NaCl
Materials:
-
Dipropyldichlorostannane
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol.
-
The solution of sodium methoxide is then added dropwise to a stirred solution of dipropyldichlorostannane in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure.
Characterization
The synthesized compound can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would confirm the structure. In ¹¹⁹Sn NMR, the chemical shift would be indicative of the coordination number and the nature of the substituents on the tin atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic Sn-O and Sn-C bond vibrations.
Potential Applications in Drug Development
While specific data for this compound is lacking, organotin compounds, in general, have been investigated for their potential therapeutic applications, particularly as anticancer agents.[1][2] The biological activity is often dependent on the nature of the organic groups attached to the tin atom.
Anticancer Research
Several organotin compounds have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[1][2]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound are not documented. However, studies on other organotin compounds, such as certain tributyltin and triphenyltin derivatives, suggest that they can induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This typically involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.
Below is a generalized diagram representing a potential apoptosis-inducing pathway for an organotin compound.
Caption: Generalized signaling pathway for organotin-induced apoptosis.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and evaluation of a novel organotin compound for potential anticancer activity.
Caption: General experimental workflow for drug discovery with organotin compounds.
Toxicity and Safety Considerations
Organotin compounds exhibit a wide range of toxicities depending on the number and nature of the organic substituents. In general, triorganotin compounds are considered to be the most toxic to mammals. Dialkyltin compounds, such as the parent compound of this compound, are generally less toxic than their trialkyltin counterparts but can still pose health risks.
General Toxicity Profile of Organotins:
-
Neurotoxicity: Some organotins are known to be potent neurotoxins.
-
Immunotoxicity: Certain organotin compounds can suppress the immune system.
-
Dermal and Respiratory Irritation: Many organotins are irritants to the skin, eyes, and respiratory tract.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Handle with care to prevent hydrolysis from atmospheric moisture.
Due to the limited specific toxicological data for this compound, it should be handled with the same precautions as other potentially hazardous organotin compounds. A comprehensive safety data sheet (SDS) should be consulted before use.
References
Navigating the Spectroscopic Landscape of Dialkoxydialkylstannanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted Spectral Data
The following tables summarize the anticipated spectral data for dimethoxy(dipropyl)stannane. These values are estimations derived from literature data for structurally similar organotin compounds and should be considered as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sn-O-CH ₃ | 3.5 - 4.0 | s | - |
| Sn-CH ₂-CH₂-CH₃ | 1.2 - 1.6 | t | JH-H ≈ 7-8 |
| Sn-CH₂-CH ₂-CH₃ | 1.5 - 1.9 | sextet | JH-H ≈ 7-8 |
| Sn-CH₂-CH₂-CH ₃ | 0.8 - 1.1 | t | JH-H ≈ 7-8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| Sn-O-C H₃ | 50 - 60 |
| Sn-C H₂-CH₂-CH₃ | 15 - 25 |
| Sn-CH₂-C H₂-CH₃ | 25 - 35 |
| Sn-CH₂-CH₂-C H₃ | 10 - 15 |
Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for this compound
| Parameter | Value |
| Chemical Shift (δ, ppm) | -100 to -150 |
Note: The chemical shift of ¹¹⁹Sn is highly dependent on the coordination number and the nature of the substituents.
Table 4: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2850 | C-H stretch (propyl, methoxy) | Strong |
| 1050-1150 | Sn-O-C stretch | Strong |
| 500-600 | Sn-C stretch | Medium |
| 400-500 | Sn-O stretch | Medium |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M - OCH₃]+ | Loss of a methoxy group |
| [M - CH₂CH₂CH₃]+ | Loss of a propyl group |
| [Sn(OCH₃)₂(C₃H₇)]+ | |
| [Sn(OCH₃)(C₃H₇)]+ | |
| [Sn(C₃H₇)]+ |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹⁹Sn NMR spectra to elucidate the molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will vary depending on sample concentration (from hundreds to thousands).
-
Reference the spectrum to the solvent peak.
-
-
¹¹⁹Sn NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.
-
Due to the low natural abundance and potentially broad signals of tin, a larger number of scans may be required.
-
Typical parameters: pulse angle 30-90°, longer relaxation delays may be necessary (5-20 seconds), number of scans can be significant.
-
Use an external standard for referencing, such as tetramethyltin (Me₄Sn).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solution: Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be prepared and analyzed in a liquid cell.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the solvent for subtraction.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) or chemical ionization (CI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization:
-
Electron Ionization (EI): Use a standard electron energy of 70 eV. This method typically induces significant fragmentation.
-
Chemical Ionization (CI): Use a reagent gas (e.g., methane, ammonia) to achieve softer ionization, which may result in a more prominent molecular ion peak.
-
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a dialkoxydialkylstannane.
A Technical Guide to the Solubility of Dimethoxy(dipropyl)stannane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy(dipropyl)stannane is an organotin compound with potential applications in various fields, including as a catalyst and a precursor for other organometallic compounds. A thorough understanding of its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and other experimental procedures. This technical guide provides an overview of the available solubility information for related compounds and outlines a comprehensive experimental protocol for determining the solubility of this compound.
Solubility Data
Table 1: Qualitative Solubility of Dipropyltin Dichloride
| Solvent | Solubility |
| Chloroform | Sparingly soluble[1] |
| Ethyl Acetate | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
Note: This data is for dipropyltin dichloride and should be used only as a preliminary guide for solvent selection for this compound.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame photometric detector (GC-FPD) or mass spectrometer (GC-MS)
-
Syringes and filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FPD or GC-MS system. The choice of detector will depend on the required sensitivity and selectivity.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.
-
Determine the concentration of this compound in the experimental samples by comparing their instrument response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration from GC analysis (g/mL) × Dilution factor) × 100
-
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
References
An In-depth Technical Guide to the Precursors and Starting Materials for Dimethoxy(dipropyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of dimethoxy(dipropyl)stannane. This document details the synthetic pathways, experimental protocols, and relevant quantitative data for the key chemical transformations involved in the preparation of this organotin compound.
Introduction
This compound, an organotin compound, serves as a valuable reagent and intermediate in various chemical syntheses. Its utility stems from the reactivity of the tin-methoxy bonds, which can be readily cleaved for further functionalization. The synthesis of this compound primarily proceeds through a two-step process, beginning with the formation of dipropyltin dichloride, which is then converted to the target dimethoxy derivative. This guide will elaborate on the necessary precursors and starting materials for each of these critical steps.
Primary Precursor: Dipropyltin Dichloride
The most direct precursor to this compound is dipropyltin dichloride. This diorganotin dihalide is a white solid at room temperature and serves as the key intermediate in the synthesis.
Synthesis of Dipropyltin Dichloride
The industrial synthesis of dipropyltin dichloride is typically achieved through the direct reaction of metallic tin with propyl chloride. This process is often catalyzed to improve reaction rates and yields.
Reaction Scheme:
A Comprehensive Review of Dialkoxydialkylstannanes: Synthesis, Characterization, and Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of dialkoxydialkylstannanes, a class of organotin compounds with the general formula R'₂Sn(OR)₂. This document covers their core synthesis methodologies, detailed characterization techniques, and explores their potential applications in the field of drug development, drawing from the existing scientific literature on organotin chemistry.
Synthesis of Dialkoxydialkylstannanes
The synthesis of dialkoxydialkylstannanes can be primarily achieved through two main routes: the reaction of dialkyltin oxides with alcohols and the reaction of dialkyltin dichlorides with sodium alkoxides.
From Dialkyltin Oxides and Alcohols
A direct and common method for the synthesis of dialkoxydialkylstannanes involves the reaction of a dialkyltin oxide with an excess of the corresponding alcohol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing water, often through azeotropic distillation.
Reaction Scheme:
R'₂SnO + 2 ROH ⇌ R'₂Sn(OR)₂ + H₂O
Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol
Experimental Protocol: Synthesis of Dibutyltin Dimethoxide from Dibutyltin Oxide
-
Materials: Dibutyltin oxide ((C₄H₉)₂SnO), anhydrous methanol (CH₃OH), toluene (for azeotropic removal of water).
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add dibutyltin oxide and a stoichiometric excess of anhydrous methanol.
-
Add toluene as an azeotropic agent.
-
Heat the mixture to reflux with vigorous stirring.
-
Water produced during the reaction is removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.
-
The reaction is monitored until no more water is collected.
-
After completion, the excess methanol and toluene are removed under reduced pressure to yield the crude dibutyltin dimethoxide.
-
The product can be further purified by distillation or recrystallization.
-
A patent describes a process for making dialkyltin dialkoxide by reacting dialkyltin oxide with an alcohol and a dialkyl carbonate at temperatures between 50°C to 200°C and pressures of 75 to 600 psi, achieving yields of 90-100%[1]. For example, dibutyltin dimethoxide can be produced from dibutyltin oxide and dimethyl carbonate[1].
From Dialkyltin Dichlorides and Sodium Alkoxides
An alternative synthetic route involves the reaction of a dialkyltin dichloride with a sodium alkoxide. This is a salt metathesis reaction where the chloride ligands on the tin atom are substituted by alkoxide groups.
Reaction Scheme:
R'₂SnCl₂ + 2 NaOR → R'₂Sn(OR)₂ + 2 NaCl
Where R' = alkyl group (e.g., butyl, methyl); R = alkyl group of the alcohol
Experimental Protocol: Synthesis of a Dialkoxydialkylstannane from a Dialkyltin Dichloride
-
Materials: Dialkyltin dichloride (R'₂SnCl₂), sodium metal, anhydrous alcohol (ROH), anhydrous diethyl ether or tetrahydrofuran (THF) as a solvent.
-
Apparatus: Three-necked round-bottom flask, dropping funnel, condenser with a drying tube, magnetic stirrer, nitrogen inlet.
-
Procedure:
-
Preparation of Sodium Alkoxide: In a three-necked flask under a nitrogen atmosphere, dissolve sodium metal in an excess of the anhydrous alcohol with stirring until all the sodium has reacted to form the sodium alkoxide.
-
Reaction: Dissolve the dialkyltin dichloride in an anhydrous solvent (diethyl ether or THF) in a dropping funnel.
-
Slowly add the solution of the dialkyltin dichloride to the stirred solution of the sodium alkoxide.
-
A white precipitate of sodium chloride will form.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time to ensure complete reaction.
-
Work-up: Filter the reaction mixture to remove the sodium chloride precipitate.
-
Wash the precipitate with the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude dialkoxydialkylstannane.
-
Purify the product by distillation or recrystallization.
-
This method is a versatile route to a variety of dialkoxydialkylstannanes.
Characterization of Dialkoxydialkylstannanes
The structural elucidation and purity assessment of dialkoxydialkylstannanes are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of dialkoxydialkylstannanes.
-
¹H NMR: Provides information about the proton environments in the alkyl (R') and alkoxy (R) groups. The chemical shifts and coupling constants are characteristic of the specific organic moieties attached to the tin atom.
-
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
-
¹¹⁹Sn NMR: This is a particularly informative technique for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. The ¹¹⁹Sn chemical shift range for organotin compounds is vast, spanning over 5000 ppm[2]. For many organotin compounds, ¹¹⁹Sn NMR spectroscopy is a primary tool for structural analysis in solution[2].
Table 1: Representative NMR Data for Dialkoxydialkylstannanes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) | Reference |
| Me₃Sn(O-2,6-tBu₂C₆H₃) | CDCl₃ | Data not specified | Data not specified | Not specified in search results | [3][4] |
| Me₃Sn(O-2,6-iPr₂C₆H₃) | CDCl₃ | Data not specified | Data not specified | Not specified in search results | [3][4] |
| General Me₃SnX | Various | J¹H-¹¹⁹Sn: 49–61 Hz | Data not specified | Dependent on X, solvent, and concentration | [3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For dialkoxydialkylstannanes, the key absorption bands are:
-
Sn-O stretching vibrations: These typically appear in the region of 700-400 cm⁻¹.
-
C-H stretching and bending vibrations: These are observed for the alkyl and alkoxy groups in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. The fragmentation of organotin compounds in mass spectrometry often involves the cleavage of the tin-carbon and tin-oxygen bonds.
Potential in Drug Development
Organotin compounds, in general, have demonstrated a wide range of biological activities, suggesting that dialkoxydialkylstannanes could be a promising class of compounds for drug development.
Antimicrobial and Antifungal Activity
Several organotin compounds have been reported to possess significant antibacterial and antifungal properties. The biological activity is influenced by the nature and number of organic groups attached to the tin atom. While specific minimum inhibitory concentration (MIC) values for dialkoxydialkylstannanes are not extensively documented in the initial search results, the broader class of organotin compounds has shown efficacy against various pathogens. For instance, some organotin complexes have been studied for their anti-fungal and anti-bacterial activities[5]. The development of new antifungal agents is crucial due to the emergence of resistant strains of Candida species[6][7].
Table 2: Reported Biological Activities of Organotin Compounds
| Activity | Organism/Cell Line | Compound Type | Reported Effect | Reference |
| Antibacterial | Vancomycin-resistant Staphylococcus aureus (VRSA) | 2,4-diacetylphloroglucinol (as a reference) | MIC of 4 mg/l | [8] |
| Antifungal | Candida spp. | 1,4-dialkoxy-naphthalen-2-acyl imidazolium salts | MIC of 3.125 to 6.26 μg/mL | [6][7] |
Note: This table includes data for related compounds to indicate the potential of organotin derivatives. Specific data for dialkoxydialkylstannanes needs further investigation.
Antitumor and Cytotoxic Activity
A significant area of research for organotin compounds is their potential as anticancer agents. Many organotin(IV) compounds exhibit in vitro antitumor properties against various cancer cell lines[9]. The general trend for cytotoxic effects is R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with triorganotin(IV) compounds often showing the highest activity[9]. The mechanism of action is thought to involve interaction with DNA and the induction of apoptosis[1].
The structure-activity relationship is a key aspect of the development of organotin-based antitumor drugs. The nature of the alkyl or aryl groups attached to the tin atom, as well as the coordinated ligands, significantly influences the biological activity[10].
Conclusion
Dialkoxydialkylstannanes are a versatile class of organotin compounds with well-established synthetic routes and characterization methods. While their direct applications in drug development are still an emerging area of research, the broader family of organotin compounds has shown significant promise as antimicrobial and antitumor agents. Future research should focus on the systematic synthesis and biological screening of a wider range of dialkoxydialkylstannanes to elucidate their structure-activity relationships and to identify lead compounds with therapeutic potential. The detailed experimental protocols and characterization data provided in this guide serve as a foundational resource for researchers in this exciting field.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Dibutyltin methoxide | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Activity of 1,4-Dialkoxynaphthalen-2-Acyl Imidazolium Salts by Inducing Apoptosis of Pathogenic Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of 2,4-diacetylphloroglucinol produced by Pseudomonas sp. AMSN isolated from a marine alga, against vancomycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-proliferative and antitumor activity of organotin(IV) compounds. An overview of the last decade and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for organotin compounds. Given their diverse applications and inherent toxicities, a thorough understanding of their properties is paramount for ensuring laboratory safety and the integrity of research. This document covers toxicity, safe handling practices, detailed experimental protocols for toxicity assessment, and the molecular mechanisms of their action.
Executive Summary
Organotin compounds, characterized by at least one tin-carbon bond, are a versatile class of organometallic chemicals used as PVC stabilizers, catalysts, and biocides.[1] However, their utility is matched by their potential for significant toxicity. The toxic profile of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom. Generally, the toxicity follows the order: R3SnX > R2SnX2 > RSnX3, where 'R' is an alkyl or aryl group and 'X' is an anion. Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic, while monoorganotins exhibit the lowest toxicity. This guide provides essential information to mitigate the risks associated with these compounds in a research and development setting.
Toxicity of Organotin Compounds
The toxicity of organotin compounds varies significantly depending on the specific compound. Acute and chronic exposure can lead to a range of adverse health effects, from skin irritation to severe neurological damage.
Acute Toxicity
Acute exposure to organotin compounds can cause immediate health effects. Trialkyltins are particularly potent, with ethyl derivatives being the most toxic. Symptoms of acute intoxication can include skin and respiratory tract irritation, vomiting, headaches, and visual defects.[2] In severe cases, chemical burns may result from skin contact with tributyltin compounds.[2]
Chronic Toxicity and Organ-Specific Effects
Long-term exposure to organotin compounds can lead to more severe and lasting health issues. Key target organs and systems include:
-
Nervous System: Trimethyltin and triethyltin are potent neurotoxins.
-
Immune System: Dibutyltin, tributyltin, and dioctyltin are known to be immunotoxic.
-
Hepatic and Hematological Systems: Oral exposure to some organotins can result in liver damage and decreased hemoglobin concentrations.[3]
Carcinogenicity and Reproductive Toxicity
The carcinogenic potential of most organotin compounds in humans is not well-established. However, some studies in animals suggest that certain organotins may have carcinogenic effects. Several organotin compounds have been shown to cause reproductive and developmental effects in rodents, although it is often at doses that also induce maternal toxicity.
Quantitative Toxicity Data
The following tables summarize key quantitative toxicity data for various organotin compounds.
Table 1: Acute Oral Toxicity of Selected Organotin Compounds in Rats
| Compound | LD50 (mg/kg body weight) |
| Trimethyltin chloride | 12.6 |
| Dimethyltin dichloride | 74 - 237 |
| Tributyltin chloride | 122 - 349 |
| Dibutyltin oxide | 487 - 520 |
| Trioctyltin chloride | >4000 |
Data sourced from the Laboratory Chemical Safety Summary for Trimethyltin Chloride and Other Organotin Compounds.
Table 2: Occupational Exposure Limits for Organotin Compounds (as Sn)
| Agency | Limit Type | Value (mg/m³) | Notes |
| OSHA | PEL (TWA) | 0.1 | Applies to all organic tin compounds. |
| NIOSH | REL (TWA) | 0.1 | Applies to all organic tin compounds except Cyhexatin. Skin designation. |
| ACGIH | TLV (TWA) | 0.1 | - |
| ACGIH | STEL | 0.2 | - |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. Data sourced from OSHA, NIOSH, and ACGIH.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with organotin compounds.
Engineering Controls
-
Fume Hood: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood.[3] The sash should be kept as low as possible.
-
Designated Area: A designated area within the laboratory should be clearly marked for the handling of organotin compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., neoprene) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch) must be worn.
-
Lab Coat: A flame-retardant or cotton lab coat should be worn.
-
Respiratory Protection: For spills or situations with a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (N95 or better) is necessary.[4]
Spill and Decontamination Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the location.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an absorbent material or spill pillow to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Decontaminate: The spill area should be decontaminated. A common procedure for glassware is to soak it in a bleach solution overnight, which oxidizes the organotin compounds to less harmful tin oxides.[5] This can be followed by washing with soap and water, and then rinsing with a solvent like acetone or toluene.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be placed in a sealed, properly labeled container for hazardous waste disposal.
Waste Disposal
All organotin waste, including excess reagents and contaminated materials, must be disposed of as hazardous waste in accordance with institutional and local regulations. Waste containers should be clearly labeled as "Organotin Waste."[6]
Experimental Protocols for Toxicity Assessment
The following are detailed methodologies for key toxicological assessments of organotin compounds, based on established guidelines and scientific literature.
Acute Oral Toxicity (Modified from OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of an organotin compound.
Materials:
-
Wistar rats (young adults, single sex, typically females).
-
Test organotin compound.
-
Vehicle for administration (e.g., corn oil).
-
Oral gavage needles.
-
Animal cages with appropriate bedding.
-
Calibrated balance.
Methodology:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.
-
Fasting: Fast the animals overnight (at least 16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a solution or suspension of the test compound in the vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the test substance using a gavage needle. A starting dose of 300 mg/kg is often used in the absence of prior knowledge.
-
Observation: Observe the animals closely for the first several hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is determined based on the number of mortalities at different dose levels.
Dermal Toxicity (Modified from OECD Guideline 402)
Objective: To assess the potential for an organotin compound to cause skin irritation and systemic toxicity following dermal application.
Materials:
-
Albino rabbits.
-
Test organotin compound.
-
Gauze patches.
-
Surgical adhesive tape.
-
Elastic corset or similar wrapping.
-
Clippers for fur removal.
Methodology:
-
Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the rabbits.
-
Application: Apply a measured amount of the test substance (typically 0.5 mL for liquids or 0.5 g for solids) to a small area of the shorn skin. Cover the application site with a gauze patch and secure it with adhesive tape.
-
Exposure: Wrap the trunk of the rabbit with an elastic corset to hold the patch in place and prevent ingestion of the test substance. The exposure duration is typically 4 hours.
-
Removal: After the exposure period, remove the patch and any residual test material.
-
Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to a standardized scale (e.g., Draize scale).
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of an organotin compound on a specific cell line.
Materials:
-
Cell line (e.g., SH-SY5Y human neuroblastoma cells for neurotoxicity studies).[7]
-
Cell culture medium and supplements.
-
Test organotin compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the organotin compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the cells with the test compound for a specified period (e.g., 24 or 48 hours).
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Signaling Pathways and Mechanisms of Action
Organotin compounds exert their toxicity through the disruption of several key cellular signaling pathways.
Apoptosis Signaling Pathway
Organotin compounds are potent inducers of apoptosis (programmed cell death). The primary mechanism involves the mitochondrial pathway. Tributyltin (TBT), for instance, causes a rapid loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2][8] This triggers the activation of a caspase cascade, leading to cell death.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geacindia.gov.in [geacindia.gov.in]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. Caspase-10 Is the Key Initiator Caspase Involved in Tributyltin-Mediated Apoptosis in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
The Toxicology of Dipropyltin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyltin compounds, a class of organotin compounds, are utilized in various industrial applications, including as stabilizers for PVC, catalysts, and as biocides.[1] Despite their utility, concerns regarding their toxicological profile necessitate a thorough understanding of their adverse effects on biological systems. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of dipropyltin compounds, with a focus on dipropyltin dichloride, the most studied compound in this class. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with these compounds and in developing safer alternatives.
Acute Toxicity
Dipropyltin compounds exhibit significant acute toxicity through oral, dermal, and inhalation routes of exposure. The primary target organs for acute toxicity include the immune system, with the thymus being particularly sensitive, and the central nervous system.
Quantitative Acute Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of dipropyltin dichloride. It is important to note that there are some discrepancies in the reported oral LD50 values in the literature, which may be due to differences in experimental protocols, animal strains, or purity of the test substance.
| Compound | Exposure Route | Species | LD50/LC50 | Reference |
| Dipropyltin Dichloride | Oral | Rat | 100 - 300 mg/kg | [2] |
| Dipropyltin Dichloride | Dermal | Rabbit | > 2000 mg/kg | [2] |
| Dipropyltin Dichloride | Inhalation (4h) | Rat | 0.5 - 1 mg/L | [2] |
Note: The oral LD50 value is presented as a range to reflect the variability reported in different sources. The GHS classification of "Toxic if swallowed" suggests an LD50 in this range.[3]
Experimental Protocols for Acute Toxicity Testing
The acute toxicity data for dipropyltin dichloride are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and reproducibility of the data.
Oral Toxicity (Following OECD Guideline 401/420/423/425)
The acute oral toxicity of dipropyltin compounds is determined by administering the substance to a group of rodents, typically rats, via oral gavage.[4][5][6][7]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used.[4]
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[4] The doses are selected based on a preliminary range-finding study.
-
Administration: The compound is administered in a single dose by gavage using a stomach tube.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for at least 14 days.[4][8]
-
Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[4]
-
LD50 Calculation: The LD50, the dose that is lethal to 50% of the animals, is calculated using appropriate statistical methods.[6]
Dermal Toxicity (Following OECD Guideline 402)
The acute dermal toxicity is assessed by applying the substance to the skin of an animal, usually a rabbit.[2][9][10][11]
Methodology:
-
Animal Selection: Healthy young adult rabbits are used.[9]
-
Preparation: The fur is removed from the dorsal area of the trunk of the test animals.
-
Application: The test substance is applied to the skin, and the treated area is covered with a porous gauze dressing. The exposure period is typically 24 hours.[11]
-
Observation: Animals are observed for mortality and signs of toxicity for at least 14 days.[2][8] Skin irritation at the site of application is also evaluated.
-
Necropsy: A gross necropsy is performed on all animals.[9]
-
LD50 Calculation: The dermal LD50 is determined.[12]
Inhalation Toxicity (Following OECD Guideline 403)
The acute inhalation toxicity is evaluated by exposing animals to the substance in the form of a vapor, aerosol, or dust.[12][13][14][15][16][17]
Methodology:
-
Animal Selection: Young adult rats are the preferred species.[16]
-
Exposure: Animals are exposed to the test substance in an inhalation chamber for a fixed period, typically 4 hours.[13][14] Multiple concentration groups are used.
-
Observation: Animals are observed for mortality and toxic effects during and after exposure for at least 14 days.[13][14]
-
LC50 Calculation: The LC50, the concentration that is lethal to 50% of the animals, is calculated.[18]
Mechanisms of Toxicity
The toxicity of dipropyltin compounds is believed to be mediated through several mechanisms, primarily immunotoxicity leading to thymus atrophy and the induction of apoptosis, likely through a mitochondrial-mediated pathway. While direct evidence for dipropyltin compounds is limited, studies on closely related dialkyltin compounds, such as dibutyltin and tributyltin, provide valuable insights into the probable mechanisms.
Immunotoxicity: Thymus Atrophy
A hallmark of dialkyltin toxicity is the induction of thymus atrophy.[14] This is characterized by a significant reduction in the size and weight of the thymus gland, primarily due to the depletion of thymocytes, a type of immune cell that matures in the thymus.
Experimental Protocol for Thymus Atrophy Assessment:
-
Animal Dosing: Rodents are administered the dipropyltin compound, typically orally or via injection, for a specified period.
-
Organ Collection: At the end of the exposure period, the animals are euthanized, and the thymus is carefully dissected and weighed.[19]
-
Histopathology: The thymus tissue is fixed, processed, and sectioned for microscopic examination. Staining with hematoxylin and eosin (H&E) allows for the assessment of cortical and medullary cellularity and overall thymic architecture.[16]
-
Thymocyte Counting: A single-cell suspension of thymocytes can be prepared from the thymus to determine the total number of viable cells.[19]
-
Flow Cytometry: Flow cytometric analysis can be used to identify and quantify different subpopulations of thymocytes (e.g., CD4+/CD8+ double-positive, CD4+ single-positive, and CD8+ single-positive cells) to assess the impact on thymocyte development.[9]
The depletion of thymocytes is thought to be a result of apoptosis.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which organotin compounds exert their toxic effects. Evidence from related compounds suggests that dipropyltin compounds likely induce apoptosis through the intrinsic (mitochondrial) pathway.[15]
Experimental Protocol for In Vitro Apoptosis Assay in Thymocytes:
-
Thymocyte Isolation: Thymocytes are isolated from the thymus of untreated animals.[19]
-
Cell Culture and Treatment: The isolated thymocytes are cultured in vitro and exposed to various concentrations of the dipropyltin compound for different time periods.[9]
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI exclusion).[20]
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, can be measured using fluorometric or colorimetric assays.[15]
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRE.[21]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol can be detected by western blotting of cytosolic fractions.[5][10][21]
-
Bcl-2 Family Protein Expression: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be analyzed by western blotting to determine the Bax/Bcl-2 ratio, which is a key regulator of apoptosis.[13][22][23]
-
Signaling Pathways
Based on studies of related organotin compounds, the following signaling pathways are likely involved in the toxicology of dipropyltin compounds.
Mitochondrial-Mediated Apoptosis Pathway
Dipropyltin compounds are hypothesized to induce apoptosis by disrupting mitochondrial function. This leads to the release of pro-apoptotic factors and the activation of the caspase cascade.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by dipropyltin compounds.
Stress-Activated Protein Kinase (SAPK) Pathway
Exposure to toxic compounds can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, which can contribute to the apoptotic response.[8][17][18][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. oral ld50 values: Topics by Science.gov [science.gov]
- 3. monash.edu [monash.edu]
- 4. Organotin-induced apoptosis as observed in vitro is not relevant for induction of thymus atrophy at antiproliferative doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of Thymus Atrophy and Disruption of Thymocyte Development by Fipronil through Dysregulation of IL-7-Associated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Assays [sigmaaldrich.com]
- 21. Cytochrome c release and caspase activation in hydrogen peroxide- and tributyltin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
The Environmental Toll of Organotin Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotin reagents, a class of organometallic compounds, have been widely utilized across various industrial and agricultural sectors for their potent biocidal and stabilizing properties.[1][2] However, their extensive use has led to significant environmental contamination, posing a considerable threat to ecosystems and human health.[1][2] This technical guide provides a comprehensive overview of the environmental impact of organotin reagents, focusing on their toxicity, environmental fate, and the analytical methods for their detection.
Classification and Toxicity of Organotin Compounds
Organotin compounds are characterized by the number of organic groups attached to the tin atom, which significantly influences their toxicity. The general order of toxicity is triorganotins > diorganotins > monoorganotins, while tetraorganotins are generally considered the least toxic but can degrade to more toxic forms.[3][4]
Triorganotins (R3SnX) , such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic class and have been extensively used as biocides in anti-fouling paints for ships, wood preservatives, and agricultural fungicides.[5][6] Their high toxicity extends to a wide range of non-target aquatic organisms, including mollusks, crustaceans, and algae, even at very low concentrations.[3][7]
Diorganotins (R2SnX2) , like dibutyltin (DBT), are primarily used as heat stabilizers in PVC plastics and as catalysts.[5][8] While less toxic than triorganotins, they can still exhibit significant immunotoxicity.[8][9]
Monoorganotins (RSnX3) and Tetraorganotins (R4Sn) are the least toxic of the organotin compounds.[3][4] Monoorganotins also serve as PVC stabilizers, while tetraorganotins are used as intermediates in the synthesis of other organotin compounds.[3][5]
Quantitative Toxicity Data
The toxicity of organotin compounds is typically quantified using metrics such as the median lethal concentration (LC50), which is the concentration of a substance that is lethal to 50% of a test population over a specified period. The following tables summarize available quantitative data on the acute toxicity of various organotin compounds to different aquatic organisms.
| Organotin Compound | Test Organism | Exposure Duration | LC50 Value | Reference |
| Tributyltin (TBT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 1.5 µg/L | [10] |
| Tributyltin (TBT) | Daphnia magna | 48 hours | 0.6 µg/L | [10] |
| Triphenyltin (TPT) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 2.8 µg/L | [10] |
| Dibutyltin (DBT) | Daphnia magna | 48 hours | 130 µg/L | [10] |
Environmental Persistence and Bioaccumulation
Organotin compounds, particularly TBT and TPT, are persistent in the environment, with half-lives that can range from several days in water to several weeks or even years in sediments.[3][11] They have a strong tendency to adsorb to sediment particles, which act as a long-term reservoir for these pollutants.[3][12]
Due to their lipophilic nature, organotins readily bioaccumulate in aquatic organisms, leading to biomagnification through the food web.[11][13] High concentrations of organotins have been found in various marine organisms, including mollusks, fish, and marine mammals.[2][4] This bioaccumulation is a significant concern for both ecosystem health and human exposure through the consumption of contaminated seafood.[5][13]
Mechanisms of Toxicity
The toxicity of organotin compounds stems from their ability to interfere with various fundamental biological processes.
Endocrine Disruption
Tributyltin is a potent endocrine disruptor, most notably causing imposex in female marine snails.[14] Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in female gastropods, which can lead to sterilization and population decline.[4] This effect is primarily attributed to the inhibition of the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.
Inhibition of Mitochondrial ATP Synthase
Triorganotins, such as TBT and TPT, are powerful inhibitors of mitochondrial ATP synthase.[15] This enzyme is crucial for cellular energy production. By binding to the F0 subunit of ATP synthase, these compounds disrupt the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation and leading to a depletion of cellular ATP.
Immunotoxicity
Certain organotin compounds, particularly dibutyltins and tributyltins, have been shown to be immunotoxic.[9][16] They can cause thymus atrophy and suppress the function of various immune cells, including T-lymphocytes, leading to increased susceptibility to infections.[9]
Neurotoxicity
Some organotins, especially trimethyltin and triethyltin, are potent neurotoxins.[17] They can cause neuronal cell death and lead to a range of neurological symptoms.[9][15] The neurotoxic effects are thought to involve mechanisms such as the induction of intracellular calcium elevation and glutamate excitotoxicity.[15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by organotin compounds and a general workflow for their environmental analysis.
Caption: Simplified signaling pathway of organotin toxicity.
Caption: General workflow for organotin analysis.
Experimental Protocols
Accurate determination of organotin compounds in environmental matrices is crucial for assessing their impact. The following provides an overview of a common analytical methodology.
Determination of Organotins in Environmental Samples by Gas Chromatography
This protocol outlines the general steps for the analysis of organotin compounds in water, sediment, and biological tissues using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).
1. Sample Preparation:
-
Water Samples: Acidify the water sample and extract the organotin compounds using a non-polar solvent like hexane or by solid-phase extraction (SPE).[18][19]
-
Sediment and Biological Tissues: Extract organotins using an organic solvent, often with the aid of a complexing agent like tropolone, followed by sonication or shaking.[18][19]
2. Derivatization:
-
Due to their low volatility, organotin compounds require derivatization before GC analysis.[19] This is typically achieved by ethylation or propylation using a Grignard reagent (e.g., ethylmagnesium bromide) or sodium tetraethylborate.[19][20]
3. Clean-up:
-
The extract is then cleaned up to remove interfering substances. This can be done using techniques like column chromatography with silica gel or florisil.[18]
4. GC Analysis:
-
The derivatized and cleaned extract is injected into a gas chromatograph equipped with a suitable capillary column.
-
The separated organotin compounds are detected using a flame photometric detector (FPD) with a tin-specific filter or a mass spectrometer (MS) for more definitive identification and quantification.[18][20]
5. Quantification:
-
Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards. An internal standard is often used to correct for variations in extraction efficiency and instrument response.
Determination of Organotins by Liquid Chromatography-Mass Spectrometry
Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly inductively coupled plasma mass spectrometry (ICP-MS), offers an alternative that often does not require derivatization.[21]
1. Sample Preparation:
-
Extraction procedures are similar to those for GC analysis, but the derivatization step is omitted.[21][22]
2. LC-MS Analysis:
-
The sample extract is injected into a liquid chromatograph for separation of the different organotin species.
-
The eluent from the LC is introduced into the mass spectrometer for detection and quantification.[21][22]
Regulatory Status and Conclusion
The severe environmental impact of organotin compounds has led to international regulations restricting their use. The International Maritime Organization (IMO) has banned the use of TBT-based anti-fouling paints on ships.[23] Many countries have also implemented their own restrictions on the use of organotins in various consumer products.[6][24][25]
Despite these regulations, the persistence of organotins in sediments means they will continue to be a source of contamination for years to come.[5] Continued monitoring and research are essential to understand the long-term effects of these compounds and to develop effective remediation strategies. For researchers and professionals in drug development, an awareness of the environmental legacy of such persistent and toxic compounds is crucial for designing and developing new chemicals with improved environmental profiles.
References
- 1. Human exposure, biomarkers, and fate of organotins in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. EU bans certain organotin compounds | EVISA's News [speciation.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Ecotoxicology of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FUTMinna Institutional Repository: The Environmental Persistence of Organotin Compounds [irepo.futminna.edu.ng:8080]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rewe-group.com [rewe-group.com]
- 17. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pjoes.com [pjoes.com]
- 20. ysi.com [ysi.com]
- 21. eurofins.com.au [eurofins.com.au]
- 22. epa.gov [epa.gov]
- 23. nsglc.olemiss.edu [nsglc.olemiss.edu]
- 24. newsletter.sgs.com [newsletter.sgs.com]
- 25. China's Taiwan Tightens Restrictions on Organotin Compounds | News | ChemRadar [chemradar.com]
Methodological & Application
Application Notes and Protocols: Dimethoxy(dipropyl)stannane as a Catalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The catalytic applications of dimethoxy(dipropyl)stannane are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established catalytic activity of analogous dialkyldimethoxystannanes and other organotin(IV) compounds, such as dibutyltin oxide and monobutyltin tris(2-ethylhexanoate), which are widely used in industrial and academic settings for esterification and transesterification reactions.[1][2][3] The principles, reaction conditions, and mechanisms described are expected to be broadly applicable to this compound.
Introduction to Organotin Catalysis
Organotin(IV) compounds are versatile Lewis acid catalysts employed in a variety of organic transformations, most notably in the synthesis of esters and polyesters.[3][4] Their efficacy stems from the electrophilic nature of the tin center, which can coordinate with carbonyl oxygen atoms, thereby activating the carbonyl group towards nucleophilic attack.[5] The general class of dialkoxydialkylstannanes, to which this compound belongs, offers a balance of reactivity and stability, making them suitable for a range of esterification and transesterification reactions.[2][3]
Key Advantages of Organotin Catalysts:
-
High Activity: Effective at low catalyst loadings, typically in the range of 0.01-1.0% by weight.[1]
-
Mild Reaction Conditions: Often promote reactions under neutral and relatively mild temperature conditions compared to strong acid or base catalysts.
-
High Purity Products: Minimize side reactions such as dehydration, leading to higher purity of the desired ester products.[3]
-
Versatility: Active for a wide range of substrates, including sterically hindered acids and alcohols.
Applications in Organic Synthesis
The primary application of dialkyldimethoxystannanes and related organotin catalysts is in esterification and transesterification reactions. These reactions are fundamental in the synthesis of a wide array of organic molecules, from small molecule esters to large polymeric materials like polyesters.[3][4]
Direct Esterification
Dialkyldimethoxystannanes are effective catalysts for the direct esterification of carboxylic acids with alcohols. The catalyst facilitates the removal of water, driving the equilibrium towards the formation of the ester product.
General Reaction Scheme: R-COOH + R'-OH ⇌ R-COOR' + H₂O (Catalyst: Dialkyldimethoxystannane)
Transesterification
These catalysts are also highly active in transesterification reactions, where an ester reacts with an alcohol to form a new ester. This is a crucial process in the production of various polyesters and biofuels.[3]
General Reaction Scheme: R-COOR' + R''-OH ⇌ R-COOR'' + R'-OH (Catalyst: Dialkyldimethoxystannane)
Quantitative Data Summary
The following table summarizes typical quantitative data for esterification reactions catalyzed by analogous organotin compounds. These values can serve as a starting point for optimizing reactions with this compound.
| Substrate 1 (Carboxylic Acid) | Substrate 2 (Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |
| Isophthalic Acid | Propylene Glycol | ~0.1 wt% | 180-220 | 4-8 | >95 | Monobutyltin tris(2-ethylhexanoate) |
| Maleic Anhydride | Dipropylene Glycol | ~0.1 wt% | 180-220 | 4-8 | >95 | Dibutyltin oxide |
| Adipic Acid | 1-Butanol | 0.5 | 150 | 6 | 98 | Stannous Oxalate |
| Lauric Acid | Methanol | 1.0 | 120 | 5 | 92 | Butylstannoic acid |
Note: The data presented is for analogous organotin catalysts and serves as a representative guide.
Experimental Protocols
The following are detailed protocols for representative esterification reactions.
Protocol for Direct Esterification: Synthesis of Butyl Adipate
This protocol describes the synthesis of a simple dialkyl ester using an organotin catalyst.
Materials:
-
Adipic Acid
-
1-Butanol
-
This compound (or analogous catalyst like dibutyltin oxide)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add adipic acid (14.6 g, 0.1 mol) and 1-butanol (22.2 g, 0.3 mol).
-
Add this compound (e.g., 0.5 mol%) as the catalyst.
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (3.6 mL) has been collected.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess 1-butanol under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure butyl adipate.
Protocol for Polyester Synthesis: A Model Reaction
This protocol outlines a general procedure for the synthesis of a polyester.
Materials:
-
Dicarboxylic acid (e.g., terephthalic acid)
-
Diol (e.g., ethylene glycol)
-
This compound (or analogous catalyst)
-
High-temperature reaction vessel with mechanical stirring and a distillation outlet
Procedure:
-
Charge the reaction vessel with the dicarboxylic acid (1 mol equivalent) and the diol (1.1 mol equivalent).
-
Add the organotin catalyst (typically 0.05-0.2 wt% based on the total weight of monomers).
-
Heat the mixture under a nitrogen atmosphere with stirring to approximately 180-200°C to initiate the esterification and distill off the resulting water.
-
Once the initial esterification is complete (as indicated by the cessation of water distillation), gradually increase the temperature to 220-250°C and apply a vacuum.
-
Continue the polycondensation under high vacuum to remove excess diol and drive the polymerization to the desired molecular weight.
-
The reaction is monitored by the viscosity of the molten polymer.
-
Once the desired viscosity is reached, the reaction is stopped, and the polymer is extruded and cooled.
Visualizations
Signaling Pathways and Mechanisms
The catalytic cycle of organotin compounds in esterification is generally believed to proceed through a Lewis acid mechanism.[5] The tin center coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Caption: Lewis acid catalyzed esterification mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale esterification reaction using a Dean-Stark apparatus for water removal.
Caption: Experimental workflow for direct esterification.
Safety Precautions: Organotin compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
References
Application Notes and Protocols: Dimethoxy(dipropyl)stannane for PVC Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process involving dehydrochlorination. This degradation leads to discoloration, embrittlement, and the loss of mechanical properties, limiting the practical applications of PVC. To counteract this, heat stabilizers are essential additives in PVC formulations.
Organotin compounds are a prominent class of PVC heat stabilizers, known for their high efficiency and ability to maintain the transparency of the final product.[1] This document focuses on dimethoxy(dipropyl)stannane, a dialkyltin dimethoxide, and its application in the thermal stabilization of PVC. While not typically used as a primary stabilizer in its original form, its role as a reactive precursor to more conventional organotin stabilizers, such as carboxylates and mercaptides, is explored.
Mechanism of PVC Degradation and Stabilization
The thermal degradation of PVC is an autocatalytic chain reaction initiated by the elimination of hydrogen chloride (HCl) from the polymer backbone.[2] This process creates conjugated polyene sequences, which are responsible for the characteristic yellowing and eventual browning of the material. The released HCl further catalyzes the degradation, leading to a rapid deterioration of the polymer.
Organotin stabilizers interrupt this degradation cycle through several key mechanisms:
-
HCl Scavenging: They react with and neutralize the released HCl, preventing its catalytic effect on further degradation.[2]
-
Substitution of Labile Chlorine Atoms: Organotin compounds can replace the labile allylic chlorine atoms on the PVC chain with more stable ligands (e.g., carboxylate or mercaptide groups), thus inhibiting the initiation of dehydrochlorination.
-
Prevention of Polyene Formation: By stabilizing the polymer structure, they limit the growth of long, color-imparting polyene chains.
This compound, as a dialkyltin dimethoxide, is a highly reactive precursor. It is anticipated that during the compounding process, the methoxy groups readily react with acidic species present in the formulation, such as carboxylic acids (e.g., stearic acid, a common lubricant) or mercaptans, to form the active organotin carboxylate or mercaptide stabilizers in situ.
Quantitative Data Presentation
The performance of PVC heat stabilizers is evaluated based on their ability to prolong the time before degradation begins (induction time or thermal stability time) and to maintain the initial color of the polymer. The following tables summarize representative data for different classes of organotin stabilizers, which would be the expected active forms derived from this compound.
Table 1: Thermal Stability Time by Congo Red Test
The Congo Red test measures the time required for a heated PVC sample to release enough HCl to change the color of a pH-indicator paper from red to blue. A longer time indicates better thermal stability.
| Stabilizer Type | Concentration (phr) | Test Temperature (°C) | Thermal Stability Time (minutes) |
| Unstabilized PVC | 0 | 180 | 5 - 10 |
| Dibutyltin Dilaurate (Carboxylate) | 2.0 | 180 | 25 - 35 |
| Dioctyltin Maleate (Carboxylate) | 2.0 | 180 | 30 - 40 |
| Dibutyltin Mercaptide | 2.0 | 180 | 40 - 50+ |
| Dioctyltin Mercaptide | 2.0 | 180 | 45 - 60+ |
Note: phr = parts per hundred parts of resin.
Table 2: Dynamic Thermal Stability by Torque Rheometry
A torque rheometer measures the torque required to mix a polymer melt at a constant temperature and shear rate. The stability time is the duration the polymer can be processed before degradation, which is indicated by a sharp increase in torque due to cross-linking.
| Stabilizer Type | Concentration (phr) | Test Temperature (°C) | Rotor Speed (rpm) | Stability Time (minutes) |
| Unstabilized PVC | 0 | 190 | 60 | 2 - 4 |
| Dibutyltin Dilaurate (Carboxylate) | 1.5 | 190 | 60 | 8 - 12 |
| Dioctyltin Maleate (Carboxylate) | 1.5 | 190 | 60 | 10 - 15 |
| Dibutyltin Mercaptide | 1.5 | 190 | 60 | 15 - 25 |
| Dioctyltin Mercaptide | 1.5 | 190 | 60 | 20 - 30 |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability by Congo Red Test
Objective: To determine the static thermal stability of PVC compounds.
Apparatus:
-
Thermostatically controlled oil bath or heating block capable of maintaining a temperature of 180 ± 1°C.
-
Test tubes (e.g., 16 x 150 mm).
-
Congo Red indicator paper.
-
Stopwatch.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Prepare a dry blend of PVC resin and the stabilizer system to be tested. A typical formulation would be: 100 parts PVC resin, 1.5-2.0 parts stabilizer.
-
Thoroughly mix the components to ensure uniform distribution.
-
-
Test Execution:
-
Weigh 2.0 ± 0.1 g of the PVC compound into a clean, dry test tube.
-
Gently tap the test tube to compact the powder.
-
Cut a piece of Congo Red paper (e.g., 10 x 10 mm) and moisten it with glycerol.
-
Place the Congo Red paper in the upper part of the test tube, approximately 2-3 cm above the surface of the PVC powder. A common method is to hang it from a hook on the stopper.
-
Insert the test tube into the heating block pre-heated to 180°C.
-
Start the stopwatch immediately.
-
Observe the Congo Red paper for any color change.
-
Stop the stopwatch at the first sign of the paper turning from red to blue.
-
Record the elapsed time as the thermal stability time.[3]
-
Protocol 2: Evaluation of Dynamic Thermal Stability using a Torque Rheometer
Objective: To assess the thermal stability of PVC compounds under dynamic conditions of heat and shear, simulating processing conditions.
Apparatus:
-
Torque rheometer (e.g., Brabender or Haake type) with a heated mixing bowl and roller-type rotors.
-
Temperature controller.
-
Data acquisition system to record torque and temperature versus time.
-
Analytical balance.
Procedure:
-
Instrument Setup:
-
Set the mixing bowl temperature to the desired test temperature (e.g., 190°C for rigid PVC).
-
Set the rotor speed (e.g., 60 rpm).
-
Allow the instrument to reach thermal equilibrium.
-
-
Sample Preparation:
-
Prepare a dry blend of the PVC formulation as in Protocol 1. The total weight of the sample will depend on the volume of the mixing bowl (typically 50-70 g).
-
-
Test Execution:
-
With the rotors turning, add the pre-weighed PVC compound to the mixing bowl.
-
Insert the loading ram.
-
The data acquisition system will record the torque as a function of time. The rheogram will show an initial loading peak, followed by a decrease in torque as the powder is distributed, and then an increase to a fusion peak as the PVC melts and fuses.
-
After the fusion peak, the torque will stabilize, representing the melt viscosity.
-
Continue mixing until a sharp and continuous increase in torque is observed. This indicates the onset of degradation and cross-linking.
-
The time from the fusion peak to the onset of this final torque increase is recorded as the dynamic stability time.[4][5]
-
Conclusion
This compound, as a dialkyltin dimethoxide, is a versatile precursor for the in-situ generation of highly effective organotin carboxylate or mercaptide stabilizers for PVC. The choice of co-additives in the PVC formulation will likely dictate the final active stabilizer species. The performance of these resulting stabilizers in preventing thermal degradation can be rigorously evaluated using standardized methods such as the Congo Red test for static stability and torque rheometry for dynamic stability under processing conditions. The data consistently show that organotin stabilizers, particularly mercaptides, offer superior performance in extending the thermal stability of PVC, thereby enabling its processing and enhancing the durability of the final products.
References
Application Notes and Protocols: The Use of Dialkyltin Dimethoxides in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organotin compounds have long served as versatile reagents and catalysts in organic synthesis. Among these, dialkyltin alkoxides, such as dimethoxy(dipropyl)stannane and its more commonly studied analogue, dibutyltin dimethoxide, are effective catalysts for esterification, transesterification, and other condensation reactions frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their catalytic activity stems from the Lewis acidic nature of the tin center, which activates carbonyl groups towards nucleophilic attack. This document provides an overview of the applications of dialkyltin dimethoxides in pharmaceutical synthesis, with a focus on esterification reactions, and includes detailed experimental protocols. While direct literature on this compound is scarce, the principles and protocols outlined herein are based on the well-documented use of closely related organotin catalysts like dibutyltin oxide and dibutyltin dimethoxide.[1][2][3][4]
Key Applications in Pharmaceutical Synthesis:
Dialkyltin dimethoxides are primarily utilized as catalysts in the following types of reactions:
-
Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental transformation in the synthesis of many pharmaceuticals. Organotin catalysts can promote these reactions under mild conditions.[2][5]
-
Transesterification: These catalysts facilitate the conversion of one ester to another, a reaction that can be crucial for modifying the properties of a drug molecule or for synthesizing specific ester derivatives.[1][2][3]
-
Macrolide Synthesis: The synthesis of complex macrocyclic esters, many of which are potent antibiotics or other therapeutic agents, can be facilitated by tin-mediated esterification.[6]
-
Synthesis of Drug Precursors: The regioselective acylation and alkylation of polyols, such as those in nucleoside analogues, can be achieved using organotin reagents, allowing for the synthesis of key precursors for antiviral and anticancer drugs.[7][8][9][10]
Experimental Protocols
Protocol 1: General Procedure for Dialkyltin Dimethoxide Catalyzed Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using a catalytic amount of a dialkyltin dimethoxide, such as dibutyltin dimethoxide. This method is adaptable for the synthesis of various pharmaceutical esters.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Dibutyltin dimethoxide (0.05 - 0.10 equiv)
-
Toluene (or another suitable azeotroping solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and toluene.
-
Add the dialkyltin dimethoxide catalyst (e.g., dibutyltin dimethoxide, 0.05 - 0.10 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when water ceases to collect in the Dean-Stark trap.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Quantitative Data Summary:
The following table summarizes typical quantitative data for an organotin-catalyzed esterification reaction, based on a model reaction between heptanoic acid and benzyl alcohol catalyzed by dibutyltin oxide under microwave irradiation, which is expected to be comparable to catalysis by a dialkyltin dimethoxide.[11]
| Parameter | Value |
| Reactants | |
| Heptanoic Acid | 1.0 mmol |
| Benzyl Alcohol | 1.0 mmol |
| Catalyst | |
| Dibutyltin Oxide | 10 mol% |
| Reaction Conditions | |
| Temperature | 180 °C |
| Time | 50 min |
| Solvent | Solvent-free (Microwave irradiation) |
| Product | |
| Benzyl Heptanoate Yield | 91% |
Visualizations
Catalytic Cycle of Organotin-Mediated Esterification
The following diagram illustrates the proposed catalytic cycle for an esterification reaction catalyzed by a dialkyltin species. The cycle involves the activation of the carboxylic acid by the tin catalyst, followed by nucleophilic attack of the alcohol.
Caption: Proposed catalytic cycle for dialkyltin dimethoxide-catalyzed esterification.
Experimental Workflow for Ester Synthesis
This diagram outlines the key steps in the synthesis and purification of an ester using a dialkyltin dimethoxide catalyst.
Caption: Workflow for organotin-catalyzed ester synthesis and purification.
Safety Precautions:
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific organotin compound before use.
While this compound is not a widely documented catalyst, its analogues like dibutyltin dimethoxide and dibutyltin oxide are effective catalysts for esterification and related reactions in organic synthesis. The provided protocols and data offer a foundational methodology for researchers exploring the use of such catalysts in the synthesis of pharmaceuticals and their intermediates. The mild reaction conditions and catalytic nature of these reagents make them a valuable tool in drug development.
References
- 1. US5545600A - Process for the preparation of dialkyltin dialkoxide - Google Patents [patents.google.com]
- 2. Dibutyltin methoxide | Benchchem [benchchem.com]
- 3. Buy Dibutyltin methoxide [smolecule.com]
- 4. Dibutyltin dimethoxide-5g | Norak Biosciences, Inc. [norakbio.com]
- 5. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
Application Notes: Protocol for the Use of Dimethoxy(dipropyl)stannane in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stille cross-coupling reaction is a versatile and powerful carbon-carbon bond-forming reaction that couples an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][4] This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[2][3][5]
This document provides a detailed protocol for a generic Stille cross-coupling reaction, intended to serve as a starting point for the use of dimethoxy(dipropyl)stannane. Organotin compounds are known to be toxic and care should be taken to handle them appropriately.[1][3]
Catalytic Cycle and Workflow
The catalytic cycle for the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.[1][5]
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst.[1][5]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The general experimental workflow involves careful setup under an inert atmosphere, followed by reaction execution, monitoring, and product purification.
Caption: A generalized workflow for a Stille cross-coupling experiment.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, ligand, and solvent is crucial for a successful Stille coupling. The following tables summarize common starting points for reaction development.
Table 1: Typical Palladium Catalysts and Ligands
| Catalyst Source (mol%) | Common Ligands | Notes |
|---|---|---|
| Pd(PPh₃)₄ (1-5%) | None (already coordinated) | A common, versatile Pd(0) catalyst.[6][7] |
| Pd₂(dba)₃ (1-2.5%) | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | A common Pd(0) source; requires an external ligand.[6] |
| Pd(OAc)₂ (1-5%) | PPh₃, P(o-tol)₃ | Pd(II) precatalyst that is reduced in situ to Pd(0).[6][7] |
| PdCl₂(PPh₃)₂ (1-5%) | None (already coordinated) | Air-stable Pd(II) precatalyst.[7] |
Table 2: Common Solvents and Reaction Conditions
| Solvent | Temperature Range (°C) | Additives | Notes |
|---|---|---|---|
| Toluene | 80 - 110 | None | Standard non-polar solvent. |
| Dioxane | 80 - 101 | CsF | Often used for challenging couplings.[6] |
| Tetrahydrofuran (THF) | 60 - 66 | CuI, LiCl | Ethereal solvent, often used with additives. |
| N,N-Dimethylformamide (DMF) | 25 - 120 | CuI, LiCl | Polar aprotic solvent, can accelerate the reaction.[2] |
| Water | Room Temperature | Surfactants (e.g., TPGS-750-M) | Green chemistry approach for specific substrates.[8][9] |
Note: The addition of CuI can significantly accelerate the rate-limiting transmetalation step.[6] LiCl is often used to facilitate the reaction by forming more reactive organostannane species.[2]
Experimental Protocol: General Procedure
This procedure describes a generic Stille coupling between an aryl bromide and an organostannane.
4.1 Materials and Equipment
-
Reactants:
-
Aryl/vinyl halide or triflate (1.0 equiv)
-
This compound (1.0 - 1.5 equiv)
-
-
Catalyst System:
-
Palladium source (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, 2-10 mol%)
-
-
Solvent: Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Additives (optional): CuI (10-20 mol%), LiCl (2-3 equiv)
-
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for liquid transfer
-
Standard glassware for workup and purification
-
4.2 Reaction Setup (Inert Atmosphere)
-
To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium catalyst, and any solid ligands or additives.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1.0-1.5 equiv) to the reaction mixture via syringe. If the stannane is a solid, it can be added with the other solid reagents in step 1.
4.3 Reaction Execution
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture.
4.4 Workup and Purification
-
Once the reaction is complete (typically when the starting halide is consumed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Tin Removal: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This causes the tin byproducts to precipitate as insoluble fluorides.[2]
-
Filter the mixture through a pad of Celite® to remove the precipitate, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
-
Toxicity: Organostannane compounds are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Proper inert atmosphere techniques are crucial for reproducibility and high yields.
-
Solvents: Use anhydrous solvents to avoid side reactions. Many of the organic solvents used are flammable and should be handled with care.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. fiveable.me [fiveable.me]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethoxy(dipropyl)stannane as a Precursor for Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various organotin compounds using dimethoxy(dipropyl)stannane as a versatile precursor. The methodologies described herein are intended for laboratory-scale synthesis and can be adapted for the preparation of a range of diorganotin derivatives.
Introduction
This compound, (CH₃CH₂CH₂)₂Sn(OCH₃)₂, is a valuable dialkoxydialkyltin compound that serves as a key starting material for the synthesis of other organotin compounds. Its reactivity is centered around the labile tin-methoxy bonds, which are susceptible to cleavage by various reagents. This allows for the straightforward introduction of a range of functional groups, making it a versatile precursor for the generation of dipropyltin oxides, dihalides, and other derivatives. These resulting compounds have applications as catalysts, PVC stabilizers, and as intermediates in organic synthesis.
Physicochemical Data of Precursor and Key Products
A summary of important physical and chemical properties of this compound and its key derivatives is provided below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | C₈H₂₀O₂Sn | 266.94 | Liquid | - | - | Not available |
| Dipropyltin oxide | C₆H₁₄OSn | 220.88 | White powder | >300 | - | 7664-98-4[1] |
| Dipropyltin dichloride | C₆H₁₄Cl₂Sn | 275.79 | White solid | 82-84 | 161 @ 25 Torr | 867-36-7[2][3] |
Reaction Pathways
This compound can be readily converted into various other organotin compounds through several key reaction pathways, including hydrolysis, reaction with hydrogen halides, and transesterification.
Caption: Key reaction pathways of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of key organotin compounds from this compound.
Protocol 1: Synthesis of Dipropyltin Oxide via Hydrolysis
This protocol describes the hydrolysis of this compound to produce dipropyltin oxide, a polymeric solid.
Workflow:
Caption: Experimental workflow for the synthesis of dipropyltin oxide.
Materials:
-
This compound
-
Acetone (or other suitable water-miscible solvent)
-
Distilled water
-
Hexane (or other suitable non-polar solvent for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in a suitable water-miscible solvent like acetone.
-
From a dropping funnel, add an excess of distilled water dropwise to the stirred solution.
-
A white precipitate of dipropyltin oxide will form immediately.
-
Continue stirring the suspension at room temperature for approximately 2 hours to ensure complete hydrolysis.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with distilled water to remove any methanol byproduct and unreacted starting material.
-
Perform a final wash with a non-polar solvent such as hexane to aid in drying.
-
Dry the resulting white solid under vacuum to a constant weight to yield pure dipropyltin oxide.
Expected Yield: Quantitative.
Characterization: The product can be characterized by IR spectroscopy (disappearance of Sn-O-C stretching vibrations and appearance of a broad Sn-O-Sn stretch) and elemental analysis. Due to its polymeric and insoluble nature, NMR spectroscopy is not typically employed.
Protocol 2: Synthesis of Dipropyltin Dichloride
This protocol details the conversion of this compound to dipropyltin dichloride using hydrogen chloride.
Workflow:
Caption: Experimental workflow for the synthesis of dipropyltin dichloride.
Materials:
-
This compound
-
Toluene (or other suitable non-polar, aprotic solvent)
-
Concentrated hydrochloric acid or anhydrous hydrogen chloride
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas inlet tube
-
Rotary evaporator
-
Recrystallization or distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in a non-polar aprotic solvent like toluene.
-
Carefully add a stoichiometric amount (2 equivalents) of hydrochloric acid. This can be added as a solution (e.g., concentrated HCl) or by bubbling anhydrous HCl gas through the solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to drive the reaction to completion.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and the methanol byproduct under reduced pressure using a rotary evaporator.
-
The crude dipropyltin dichloride can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.
Expected Yield: High (typically > 90%).
Characterization: The product can be characterized by melting point, NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis.
Protocol 3: Synthesis of a Dipropyltin Diester via Transesterification
This protocol outlines the synthesis of a dipropyltin diester by reacting this compound with a diol, exemplified by ethylene glycol. This reaction can be used to prepare various cyclic and acyclic tin diesters.
Workflow:
Caption: Experimental workflow for transesterification.
Materials:
-
This compound
-
Ethylene glycol (or other diol)
-
Toluene (or other suitable solvent for azeotropic removal of methanol)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine equimolar amounts of this compound and the diol (e.g., ethylene glycol) in toluene.
-
Heat the mixture to reflux. The methanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of methanol has been collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude dipropyltin diester.
-
The product can be further purified if necessary, depending on its physical properties (e.g., recrystallization or distillation).
Expected Yield: High.
Characterization: The product can be characterized by NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and IR spectroscopy to confirm the formation of the new tin-ester bonds.
Concluding Remarks
This compound is a highly effective and versatile precursor for the synthesis of a variety of dipropyltin compounds. The protocols provided herein offer a foundation for the preparation of dipropyltin oxide, dichloride, and diesters. These methods are characterized by their simplicity, high yields, and the relative ease of purification of the products. Researchers can adapt these protocols to utilize different diols, acids, or other reagents to generate a diverse library of organotin compounds for various applications in research and development. Standard laboratory safety precautions should be followed when handling organotin compounds.
References
Application Notes and Protocols: Catalytic Activity of Dimethoxy(dipropyl)stannane in Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dialkyldialkoxytin compounds, with a focus on dimethoxy(dipropyl)stannane, as catalysts in esterification reactions. The information is intended to guide researchers in designing and conducting experiments for the synthesis of esters, which are crucial intermediates in drug development and other areas of chemical research.
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed for the production of a vast array of chemical compounds, including active pharmaceutical ingredients (APIs). The use of catalysts is often essential to achieve high yields and reaction rates under mild conditions. Organotin compounds, particularly dialkyldialkoxytin derivatives like this compound, have emerged as effective Lewis acid catalysts for these transformations.[1][2] Their catalytic activity stems from the Lewis acidic nature of the tin center, which activates the carboxylic acid towards nucleophilic attack by the alcohol.[1]
Catalytic Activity and Mechanism
Dialkyldialkoxytin compounds are known to be effective catalysts for the esterification of carboxylic acids with alcohols. The general mechanism involves the coordination of the carboxylic acid to the tin center, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester and regenerate the catalyst.
Data Presentation: Representative Catalytic Performance
The following table summarizes representative data for the esterification of various carboxylic acids with alcohols using a generic dialkyldialkoxytin catalyst, illustrating the potential efficacy of this compound.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Benzoic Acid | Methanol | 1.0 | 120 | 6 | >95 | 92 |
| 2 | Acetic Acid | 1-Butanol | 0.5 | 100 | 4 | >98 | 96 |
| 3 | Propanoic Acid | Ethanol | 1.0 | 110 | 5 | >95 | 93 |
| 4 | Stearic Acid | Methanol | 2.0 | 140 | 8 | 90 | 85 |
| 5 | Phenylacetic Acid | Isopropanol | 1.5 | 130 | 7 | 92 | 88 |
Disclaimer: The data in this table is illustrative and based on the reported performance of similar organotin catalysts. Actual results with this compound may vary.
Experimental Protocols
Below is a detailed protocol for a typical esterification reaction catalyzed by this compound.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalyst)
-
Toluene (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (1.2 - 2.0 eq), and the solvent (e.g., toluene, to achieve a suitable concentration, typically 0.5-1.0 M).
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Add this compound (0.5 - 2.0 mol%) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 100-140 °C) and maintain it at reflux.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR). The removal of water via a Dean-Stark trap can be used to drive the equilibrium towards the product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is toluene, it can be removed under reduced pressure using a rotary evaporator.
-
The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure, to obtain the pure product.
-
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Dimethoxy(dipropyl)stannane in Wood Preservation
Application Notes
1.1. Introduction
Dimethoxy(dipropyl)stannane is a dialkyltin compound with potential for use as a fungicide in wood preservation. Like other organotin compounds, it is presumed to exhibit toxicity against a range of wood-destroying fungi. Organotin compounds are known to be effective at low concentrations and typically do not impart color to the treated wood. The application of these preservatives aims to protect wood from decay, particularly in above-ground and out-of-ground contact situations.
1.2. Preparation of Treatment Solutions
-
Solvent Selection: this compound is expected to be soluble in common organic solvents such as ethanol, xylene, or white spirit. The choice of solvent will depend on the desired penetration, evaporation rate, and compatibility with subsequent wood finishes. For laboratory evaluations, ethanol is a common choice.
-
Concentration Range: The effective concentration of the preservative will need to be determined empirically. Based on studies of related organotin compounds, initial screening concentrations could range from 0.1% to 2.0% (w/v). The optimal concentration will provide adequate protection against target fungi with minimal use of the active ingredient.
-
Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
In a well-ventilated fume hood, dissolve the compound in the chosen solvent in a suitable container (e.g., a glass beaker or flask).
-
Stir the solution until the compound is completely dissolved.
-
Prepare a series of dilutions to determine the toxic threshold of the preservative.
-
1.3. Application Methods
-
Vacuum-Pressure Impregnation (Full-Cell Process): This method is suitable for achieving deep penetration and high retention of the preservative, providing the most robust protection.
-
Place the wood to be treated in a treatment vessel.
-
Apply an initial vacuum to remove air from the wood cells.
-
Introduce the preservative solution into the vessel while maintaining the vacuum.
-
Apply hydraulic pressure to force the preservative deep into the wood structure.
-
Release the pressure and drain the excess preservative solution.
-
Apply a final vacuum to remove excess preservative from the wood surface.
-
-
Dipping: Suitable for smaller wood pieces or when deep penetration is not critical. The duration of dipping will influence the amount of preservative absorbed.
-
Brushing or Spraying: For surface application on existing structures or for remedial treatments. This method provides a protective envelope but limited penetration.
1.4. Post-Treatment Handling and Fixation
-
After treatment, the wood should be stored in a well-ventilated area to allow the solvent to evaporate.
-
The organotin compound is expected to react with the hydroxyl groups of cellulose and lignin in the wood, leading to its fixation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling the treatment solutions and freshly treated wood.
Data Presentation
The following table provides illustrative fungicidal efficacy data for dialkyltin compounds against common wood decay fungi, based on typical results for dibutyltin derivatives. This data should be used as a reference for the type of results to be expected from experimental evaluations of this compound.
Table 1: Illustrative Fungicidal Efficacy of Dialkyltin Compounds against Wood Decay Fungi (Based on Dibutyltin Derivatives)
| Fungal Species | Type of Rot | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) |
| Trametes versicolor | White Rot | 0 (Untreated Control) | 35.2 |
| 0.5 | 12.8 | ||
| 1.0 | 4.5 | ||
| 2.0 | 1.8 | ||
| Gloeophyllum trabeum | Brown Rot | 0 (Untreated Control) | 42.5 |
| 0.5 | 15.3 | ||
| 1.0 | 5.2 | ||
| 2.0 | 2.1 | ||
| Coniophora puteana | Brown Rot | 0 (Untreated Control) | 48.1 |
| 0.5 | 18.9 | ||
| 1.0 | 6.3 | ||
| 2.0 | 2.5 |
Experimental Protocols
3.1. Protocol for Determining Fungicidal Efficacy using Soil-Block Culture Test (Adapted from AWPA Standard E10)
This protocol outlines the laboratory method for evaluating the effectiveness of a wood preservative against pure cultures of wood-destroying fungi.
3.1.1. Materials and Equipment
-
Wood blocks (e.g., Southern yellow pine), cut to standard dimensions (e.g., 19x19x19 mm).
-
This compound and appropriate solvent.
-
Culture bottles (e.g., 225 ml wide-mouth glass jars with screw caps).
-
Soil with a water-holding capacity between 20% and 40%.
-
Feeder strips of wood (e.g., pine sapwood).
-
Cultures of wood decay fungi (e.g., Trametes versicolor, Gloeophyllum trabeum).
-
Autoclave, drying oven, analytical balance.
-
Vacuum-pressure impregnation apparatus.
3.1.2. Methodology
-
Preparation of Wood Blocks:
-
Number each wood block for identification.
-
Dry the blocks at 103 ± 2°C to a constant weight and record the initial oven-dry weight.
-
-
Treatment of Wood Blocks:
-
Prepare a series of treatment solutions of this compound at different concentrations.
-
Treat the wood blocks with the preservative solutions using a vacuum-pressure impregnation method.
-
Include a set of control blocks treated with solvent only.
-
After treatment, allow the blocks to air-dry in a fume hood to allow the solvent to evaporate.
-
Calculate the preservative retention for each block based on the weight gain after treatment.
-
-
Preparation of Soil-Block Culture Bottles:
-
Add soil to each culture bottle to a depth of about 30 mm.
-
Add water to the soil to achieve the desired moisture content.
-
Place a feeder strip on the surface of the soil.
-
Cap the bottles and sterilize them in an autoclave.
-
-
Inoculation and Incubation:
-
After the bottles have cooled, inoculate the feeder strips with the desired fungus.
-
Incubate the bottles at a suitable temperature (e.g., 27°C) and relative humidity (e.g., 80%) until the feeder strips are covered with fungal mycelium.
-
-
Exposure of Wood Blocks:
-
Place the treated and conditioned wood blocks onto the mycelium-covered feeder strips.
-
Incubate the bottles for a specified period (e.g., 12 weeks).
-
-
Data Collection and Analysis:
-
At the end of the incubation period, remove the wood blocks from the bottles and carefully clean off any surface mycelium.
-
Dry the blocks at 103 ± 2°C to a constant weight and record the final oven-dry weight.
-
Calculate the percentage weight loss for each block.
-
Determine the toxic threshold of the preservative, which is the lowest retention that prevents significant weight loss (typically less than 5%).
-
Mandatory Visualization
Caption: Workflow for evaluating wood preservative efficacy.
Caption: Conceptual diagram of organotin interaction with wood.
Application Notes and Protocols for Nanoparticle Synthesis Using Organotin Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of metal oxide nanoparticles is a rapidly advancing field with significant implications for various applications, including catalysis, sensing, and drug delivery. Tin oxide (SnO₂) nanoparticles, in particular, have garnered interest due to their unique electronic and optical properties. While various precursors are utilized for SnO₂ nanoparticle synthesis, organotin compounds serve as versatile single-source precursors. This document provides a generalized protocol for the synthesis of tin oxide nanoparticles via the thermal decomposition of an organotin precursor, based on methodologies reported for similar compounds. It is important to note that while the specific precursor, dimethoxy(dipropyl)stannane, has not been extensively documented in the available scientific literature, the following protocol is based on established methods for other organotin compounds.
Experimental Protocols
Protocol 1: Synthesis of Tin Oxide (SnO₂) Nanoparticles via Thermal Decomposition
This protocol describes a general method for synthesizing SnO₂ nanoparticles by the thermal decomposition of an organotin precursor in a furnace.
Materials:
-
Organotin precursor (e.g., a dialkoxy(dialkyl)stannane derivative)
-
Crucible (ceramic or quartz)
-
Tube furnace with temperature and atmosphere control
-
Inert gas (e.g., Nitrogen, Argon) (optional, for controlling atmosphere)
-
Air or Oxygen supply
Procedure:
-
Precursor Preparation: Accurately weigh a specific amount of the organotin precursor (e.g., 1-5 grams) and place it into a clean, dry crucible.
-
Furnace Setup: Place the crucible containing the precursor into the center of the tube furnace.
-
Atmosphere Control: If an inert atmosphere is required during the initial heating phase, purge the furnace tube with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any residual air and moisture. For the synthesis of tin oxide, an air or oxygen atmosphere is typically required for the decomposition and oxidation steps.
-
Thermal Decomposition:
-
Heat the furnace to the desired decomposition temperature. Based on literature for similar organotin compounds, a temperature in the range of 400°C to 600°C is recommended.[1][2] The heating rate can be set, for example, to 5-10°C/minute.
-
Maintain the furnace at the set temperature for a specified duration, typically ranging from 1 to 4 hours, to ensure complete decomposition of the precursor.[2]
-
-
Cooling and Collection:
-
After the designated time, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible from the furnace. The resulting powder is the synthesized tin oxide nanoparticles.
-
-
Characterization: The synthesized nanoparticles should be characterized to determine their size, morphology, crystal structure, and optical properties using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and UV-Vis Spectroscopy.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of tin oxide nanoparticles using various organotin precursors, as reported in the literature.
| Precursor Type | Synthesis Method | Decomposition Temperature (°C) | Resulting Nanoparticle | Average Particle Size (nm) | Optical Band Gap (eV) | Reference |
| Organotin(IV) complex | Thermal Decomposition | 500 | SnO₂ | Not Specified | ~3.91 | [1] |
| Diphenyltin(IV) bis(p-methylphenyldithiocarbamate) | Thermal Decomposition | 400 | SnO₂ | Spherical to short rods | 3.79 | [2] |
| Triphenyltin chloride (crosslinked) | Carbonization | 600 | SnO₂/C nanospheres | ~4 | Not Specified | [3][4] |
| [bis(2-hydroxyacetophenato)tin(II)] | Thermal Decomposition | 350 - 550 | SnO₂ | 14 - 22 | Not Specified | [5] |
Mandatory Visualization
Experimental Workflow for Thermal Decomposition Synthesis of SnO₂ Nanoparticles
Caption: A flowchart illustrating the key steps in the synthesis of tin oxide nanoparticles via the thermal decomposition of an organotin precursor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. SnS2 and SnO2 Nanoparticles Obtained from Organotin(IV) Dithiocarbamate Complex and Their Photocatalytic Activities on Methylene Blue [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rapid preparation of SnO2/C nanospheres by using organotin as building blocks and their application in lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"optimizing reaction conditions for dimethoxy(dipropyl)stannane synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethoxy(dipropyl)stannane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of dipropyltin dichloride with sodium methoxide. This reaction involves a salt elimination pathway, where the chloride ligands on the tin atom are substituted by methoxide groups, forming sodium chloride as a byproduct.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. These include the purity of reagents and solvents, the reaction temperature, and the reaction time. Moisture must be rigorously excluded from the reaction mixture to prevent the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if the product and starting material have different polarities. Alternatively, taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy can provide a more quantitative assessment of the conversion of the starting material to the product.
Q4: What is the expected yield for this synthesis?
A4: The yield of this compound can vary depending on the optimization of reaction conditions and the purity of the reagents. Generally, yields can range from moderate to high, typically in the range of 60-90%.
Q5: How should I purify the final product?
A5: Purification of this compound is typically achieved by distillation under reduced pressure. This method is effective in separating the desired product from non-volatile impurities and the solvent. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive sodium methoxide. 2. Low reaction temperature. 3. Insufficient reaction time. | 1. Use freshly prepared or properly stored sodium methoxide. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Extend the reaction time. |
| Presence of a significant amount of a white, insoluble solid in the final product | This is likely due to the formation of stannoxane byproducts resulting from the hydrolysis of the starting material or product by moisture.[1] | 1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product appears cloudy or contains a precipitate after purification | This could indicate the presence of residual sodium chloride or the onset of product decomposition due to moisture. | 1. Filter the crude product to remove any precipitated salts before distillation. 2. Ensure the distillation setup is completely dry and perform the distillation under a vacuum to minimize thermal decomposition. |
| Incomplete reaction, with starting material still present | 1. Insufficient stoichiometry of sodium methoxide. 2. Poor mixing of the reactants. | 1. Use a slight excess of sodium methoxide (e.g., 2.1-2.2 equivalents). 2. Ensure efficient stirring throughout the reaction. |
Experimental Protocols
Preparation of Sodium Methoxide Solution (Example)
A solution of sodium methoxide can be prepared by carefully adding small pieces of sodium metal to anhydrous methanol under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath. The concentration of the resulting solution can be determined by titration.
Synthesis of this compound
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: Dissolve dipropyltin dichloride in a suitable anhydrous solvent (e.g., toluene or THF) in the flask. Cool the solution in an ice bath.
-
Reaction: Slowly add a solution of sodium methoxide (2.1 equivalents) in anhydrous methanol to the stirred solution of dipropyltin dichloride via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Process Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
"purification methods for dimethoxy(dipropyl)stannane"
Welcome to the technical support center for dimethoxy(dipropyl)stannane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this organotin compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include:
-
Starting materials: Unreacted dipropyltin dichloride or other precursors.
-
Hydrolysis products: Partial or complete hydrolysis can lead to the formation of methoxy(hydroxy)dipropylstannane or dipropyltin oxide.[1]
-
Solvent-related impurities: Residual solvents from the synthesis, such as methanol or toluene.[2]
-
Byproducts: Formation of other organotin species through redistribution reactions.[3]
Q2: My purified this compound appears cloudy or forms a precipitate upon standing. What is the likely cause?
A2: Cloudiness or precipitation is often indicative of hydrolysis due to exposure to atmospheric moisture. This compound is sensitive to water, which can lead to the formation of less soluble tin oxides or hydroxides.[1] It is crucial to handle and store the compound under strictly anhydrous conditions.
Q3: What is the recommended storage condition for this compound?
A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. The container should be made of a material that does not react with organotin compounds.
Q4: Can I use chromatography to purify this compound?
A4: While possible, chromatography of organotin compounds can be challenging due to their potential for decomposition on stationary phases like silica gel. If chromatography is necessary, it should be performed quickly using a non-polar solvent system and a deactivated stationary phase.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield after distillation | The boiling point of this compound may be higher than anticipated, or the compound may be decomposing at the distillation temperature. | - Ensure an accurate vacuum is maintained. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. - Consider vacuum distillation at a lower pressure to reduce the boiling point. |
| Product is off-white or yellow | The presence of colored impurities, possibly from starting materials or side reactions. | - Attempt purification by fractional distillation. - If distillation is ineffective, consider recrystallization from a non-polar, anhydrous solvent at low temperature. |
| Incomplete removal of starting materials | The reaction may not have gone to completion, or the purification method is not adequately separating the starting materials from the product. | - Ensure the initial reaction goes to completion by optimizing reaction time and temperature. - For removal of organotin halide precursors, consider a pre-distillation wash with an anhydrous, non-protic solvent in which the impurity is more soluble. |
| Broad boiling point range during distillation | The presence of multiple components with close boiling points, such as hydrolysis products or other organotin species. | - Employ fractional distillation with a column that has a higher number of theoretical plates for better separation. - Analyze the fractions by NMR or GC-MS to identify the composition and pool the purest fractions. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (short-path or fractional)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is thoroughly dried.
-
Charge the distillation flask with the crude this compound.
-
Flush the entire system with a dry, inert gas.
-
Slowly apply vacuum, ensuring no vigorous boiling occurs.
-
Once the desired vacuum is reached, begin heating the distillation flask with stirring.
-
Collect the fraction that distills at the expected boiling point of this compound. The exact temperature will depend on the pressure.
-
Once the desired fraction is collected, stop the heating and allow the system to cool to room temperature under the inert atmosphere before releasing the vacuum.
-
Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
Visualizations
References
Technical Support Center: Stabilization of Dimethoxy(dipropyl)stannane
This technical support center provides guidance on the long-term storage and stabilization of dimethoxy(dipropyl)stannane. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during long-term storage?
A1: The primary degradation pathway for this compound is hydrolysis due to its moisture sensitivity.[1] Organotin alkoxides, in general, are susceptible to reaction with water, which leads to the formation of corresponding organotin oxides and alcohols. Additionally, exposure to atmospheric oxygen can cause oxidation, and elevated temperatures can lead to thermal decomposition.[2][3] Exposure to light can also accelerate degradation for some organotin compounds.[4]
Q2: What are the visible signs of degradation in a sample of this compound?
A2: Visual indicators of degradation can include a change in the physical appearance of the compound, such as a clear liquid becoming cloudy or forming a precipitate. This precipitate is often the corresponding organotin oxide, which is typically a white solid. A change in viscosity or color may also indicate decomposition.
Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A3: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[4][5][6] It is best stored in a cool, dark place with minimal temperature fluctuations.[4][5] For optimal preservation, storage in a glove box with a low-moisture and low-oxygen environment (<0.1 ppm) is highly recommended.[4]
Q4: Which container materials are compatible with this compound for long-term storage?
A4: Glass containers, such as amber vials with PTFE-lined septa, are recommended for storing this compound.[4] The amber color protects the compound from light, and the PTFE-lined septum provides a good seal against the atmosphere while allowing for the removal of the compound via syringe under an inert atmosphere.[6][7] It is crucial to ensure the container is dry before use.
Q5: Are there any chemical stabilizers that can be added to this compound to prolong its shelf life?
A5: While specific stabilizers for this compound are not widely documented, the general strategy for stabilizing moisture-sensitive organometallic compounds is to rigorously exclude water. The use of molecular sieves within a sealed storage container (but not in direct contact with the liquid) can help to scavenge any residual moisture. However, the most effective method remains storage under a dry, inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitate formation in the liquid | Hydrolysis due to moisture contamination. | The compound has likely degraded. It is recommended to use a fresh, unopened container for critical applications. To prevent this in the future, ensure all handling is performed under a strictly inert and dry atmosphere. Use dry solvents and glassware. |
| Inconsistent experimental results using the same batch of reagent | Partial degradation of the reagent. The concentration of the active compound may have decreased. | It is advisable to re-evaluate the purity of the reagent. If degradation is suspected, a fresh vial should be used. For ongoing use of a single vial, ensure proper sealing and inert atmosphere blanketing after each use. |
| Difficulty in withdrawing the reagent with a syringe | Increased viscosity due to polymerization or formation of solid degradation products. | This is a strong indicator of significant degradation. The reagent should not be used. Review storage and handling procedures to prevent future occurrences. |
| Discoloration of the reagent | Possible oxidation or reaction with impurities. | Discoloration suggests the presence of impurities. While the compound might still be usable for some non-critical applications, for sensitive experiments, a new, pure sample is recommended. |
Quantitative Data on Stability
Due to the limited availability of specific long-term stability data for this compound, the following table provides a general overview of the stability of other organotin compounds under various conditions to illustrate the importance of proper storage.
| Organotin Compound | Storage Condition | Observation | Reference |
| Tributyltin (TBT) | Unacidified sea-water, polycarbonate bottles, dark, 4°C | Stable for 7 months; 50% loss after 540 days. | [8][9] |
| Tributyltin (TBT) | C18 cartridges, room temperature | Comparable stability to storage at 4°C. | [8][9] |
| Phenyltins | C18 cartridges, room temperature | Stable for only 60 days. | [8][9] |
| Butyltin and Phenyltin species | Sediments, -20°C | Stable for at least 18 months. | [8][9] |
| Tributyltin (TBT) | Sediments, air-dried and pasteurized, 25°C | 30% loss after 540 days. | [8][9] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the degradation of this compound over time by monitoring the appearance of hydrolysis products.
Methodology:
-
Under an inert atmosphere (in a glove box), carefully transfer a small aliquot (e.g., 0.1 mL) of the this compound sample to a dry NMR tube.
-
Add a deuterated solvent that is compatible and has been dried over molecular sieves (e.g., benzene-d₆ or toluene-d₈).
-
Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that does not react with the organotin compound or its degradation products.
-
Acquire a ¹H NMR spectrum immediately after preparation (Time = 0).
-
Store the NMR tube under the same conditions as the bulk sample.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months).
-
Analysis:
-
Monitor the integration of the methoxy protons of this compound relative to the internal standard. A decrease in this ratio indicates degradation.
-
Look for the appearance of new signals, particularly a broad peak corresponding to hydroxyl protons from the hydrolysis product (dipropyltin oxide/hydroxide) and a singlet corresponding to methanol.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify volatile degradation products.
Methodology:
-
Derivatization (if necessary): While this compound may be volatile enough for direct GC analysis, its degradation products (dipropyltin oxide) are not. To analyze for the presence of the oxide, a derivatization step to a more volatile species is required. A common method is ethylation using sodium tetraethylborate.[10]
-
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the this compound sample in a dry, high-purity organic solvent (e.g., hexane or toluene).
-
If derivatization is performed, follow a validated procedure for the ethylation of organotin compounds.[10]
-
-
GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a non-polar capillary column suitable for organometallic compound analysis.
-
Develop a temperature program that allows for the separation of the parent compound from potential impurities and derivatized degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Analyze for the presence of peaks corresponding to degradation products by comparing their mass spectra to known fragmentation patterns of organotin compounds.
-
Visualizations
References
- 1. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. ossila.com [ossila.com]
- 5. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. web.mit.edu [web.mit.edu]
- 8. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 9. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Dimethoxy(dipropyl)stannane in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethoxy(dipropyl)stannane as a catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound, with the CAS number 866-55-7, is an organotin compound. Organotin compounds, particularly dialkoxydialkylstannanes, are primarily used as catalysts in the formation of polyurethanes. They are effective in catalyzing the gelling reaction (the reaction between isocyanates and polyols) and can also influence the blowing reaction (the reaction between isocyanates and water), which is crucial in the production of polyurethane foams.
Q2: What are the main side reactions to be aware of when using this compound?
While specific data for this compound is limited, common side reactions associated with organotin catalysts in polyurethane synthesis include:
-
Hydrolysis: Organotin compounds can react with water present in the reaction mixture, leading to the formation of tin oxides and a decrease in catalytic activity.
-
Allophanate and Biuret Formation: At elevated temperatures, the isocyanate can react with urethane and urea linkages to form allophanate and biuret crosslinks, respectively. This can alter the polymer's mechanical properties.
-
Isocyanate Trimerization: Organotin catalysts can promote the trimerization of isocyanates to form isocyanurates, which are rigid structures that can increase the brittleness of the polymer.
-
Reaction with Other Formulation Components: Impurities or additives in the polyol or other reactants can potentially react with or deactivate the catalyst.
Q3: How does the concentration of this compound affect the reaction?
The concentration of the catalyst is a critical parameter.
-
Too Low: Insufficient catalyst concentration will lead to a slow reaction rate, incomplete curing, and poor final properties of the polymer.
-
Too High: Excessive catalyst concentration can lead to an uncontrollably fast reaction, potential for side reactions, and can negatively impact the physical properties of the final product, such as causing brittleness in foams.[1]
Q4: What are the safety precautions for handling this compound?
Organotin compounds are known to be toxic. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guides
Issue 1: Slow or Incomplete Curing
Symptoms:
-
The reaction mixture remains tacky or liquid for an extended period.
-
The final product does not achieve the expected hardness or mechanical strength.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Catalyst Concentration | Increase the catalyst loading incrementally. Perform small-scale trials to determine the optimal concentration. |
| Catalyst Deactivation due to Moisture | Ensure all reactants and solvents are dry. Use freshly opened reagents or dry them using appropriate methods (e.g., molecular sieves). |
| Inhibitors in the Polyol | Some polyols may contain residual acidic impurities from their manufacturing process that can neutralize the catalyst. Consider using a different batch or grade of polyol, or neutralize the acidic impurities with a suitable base before adding the catalyst. |
| Low Reaction Temperature | Increase the reaction temperature. The optimal temperature will depend on the specific reactants and desired product. |
Issue 2: Foam Collapse or Poor Cell Structure (in Polyurethane Foams)
Symptoms:
-
The foam rises but then collapses.
-
The foam has large, irregular cells or a coarse texture.
Possible Causes and Solutions:
| Cause | Solution |
| Imbalance between Gelling and Blowing Reactions | Adjust the ratio of the amine co-catalyst (blowing catalyst) to the tin catalyst (gelling catalyst). An excess of tin catalyst can cause the gel reaction to proceed too quickly before the foam has fully expanded and stabilized.[1] |
| Excessive Catalyst Concentration | Reduce the overall catalyst concentration. A very rapid reaction can generate heat too quickly, leading to foam instability. |
| Moisture Content Variation | Inconsistent water content in the formulation will lead to variable rates of CO2 generation and affect the foam structure. Ensure precise measurement of all components. |
Issue 3: Brittle Final Product
Symptoms:
-
The cured polymer is fragile and fractures easily.
-
For foams, the material is friable and easily crushed.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Cross-linking | This can be caused by high levels of catalyst promoting side reactions like allophanate and biuret formation. Reduce the catalyst concentration or the reaction temperature. |
| High Isocyanate Index | An excessively high isocyanate index can lead to a more rigid and brittle polymer. Re-evaluate and adjust the stoichiometry of the reactants. |
| Formation of Isocyanurates | High temperatures and certain catalysts can favor the formation of rigid isocyanurate rings. Consider using a catalyst less prone to promoting this side reaction or lowering the curing temperature. |
Experimental Protocols
Note: The following are general protocols and should be adapted based on the specific requirements of your experiment.
Protocol 1: General Procedure for Polyurethane Synthesis using this compound
-
Preparation: Ensure all glassware is thoroughly dried. Dry all reactants (polyol, isocyanate) and solvents to a low water content (<0.05%).
-
Reactant Mixing: In a reaction vessel under an inert atmosphere (e.g., nitrogen), add the polyol and any chain extenders or other additives.
-
Catalyst Addition: Add the calculated amount of this compound to the polyol mixture and stir until fully dissolved. The typical catalyst loading is in the range of 0.01 to 0.5% by weight of the polyol.
-
Isocyanate Addition: Add the stoichiometric amount of isocyanate to the mixture while stirring vigorously.
-
Curing: Allow the reaction to proceed at the desired temperature. The curing time can range from minutes to hours depending on the formulation and temperature.
-
Post-Curing: For some applications, a post-curing step at an elevated temperature may be necessary to ensure complete reaction and development of final properties.
Visualizations
Caption: Potential side reactions catalyzed or induced by this compound.
Caption: A troubleshooting workflow for common issues in catalysis.
References
"managing moisture sensitivity of dimethoxy(dipropyl)stannane"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of dimethoxy(dipropyl)stannane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is an organotin compound with the chemical formula (CH₃CH₂CH₂)₂Sn(OCH₃)₂. Like other organotin alkoxides, it is susceptible to hydrolysis. The tin-oxygen bond is readily attacked by water, leading to the displacement of the methoxy groups and the formation of various hydrolysis products, ultimately resulting in the formation of tin oxides and hydroxides.[1][2][3] This reactivity is due to the electrophilic nature of the tin atom and the lability of the tin-alkoxide bond.
Q2: What are the visible signs of hydrolysis in my this compound sample?
A2: The primary visible sign of hydrolysis is the formation of a white, insoluble precipitate. This is typically a mixture of various tin oxide and hydroxide species.[2] The liquid may also appear cloudy or hazy.
Q3: How does moisture contamination affect my reactions involving this compound?
A3: Moisture contamination will lead to the decomposition of the reagent, reducing its effective concentration and potentially introducing unwanted byproducts into your reaction. This can result in lower yields, incomplete reactions, and difficulties in purification.
Q4: Can I still use a partially hydrolyzed sample of this compound?
A4: It is strongly discouraged. The presence of hydrolysis products can interfere with your reaction chemistry and lead to unreliable and irreproducible results. It is always best to use a fresh, dry sample for your experiments.
Q5: How should I properly store this compound to prevent moisture exposure?
A5: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated.[4] It is advisable to store the main container in a desiccator.
Troubleshooting Guides
Issue 1: White Precipitate Formation Upon Opening a New Bottle
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Improper sealing during manufacturing or shipping. | Contact the supplier for a replacement. Do not attempt to use the reagent. | Always inspect new bottles for any signs of compromised seals before accepting the shipment. |
| Inadequate storage conditions upon receipt. | Discard the reagent. | Immediately transfer new bottles to a desiccator or a glovebox for storage. |
Issue 2: Cloudiness or Precipitate Formation in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Use of wet solvents or reagents. | 1. Stop the reaction. 2. If possible, filter the reaction mixture under inert conditions to remove the precipitate. 3. Re-evaluate the dryness of all solvents and reagents. | Always use freshly dried and distilled solvents. Ensure all other reagents are anhydrous. |
| Introduction of atmospheric moisture during transfer. | The reaction may be compromised. Consider starting over with stricter anhydrous techniques. | Use Schlenk line techniques or a glovebox for all transfers. Purge all glassware with an inert gas before use. |
| Leaky reaction setup. | Check all joints and septa for proper sealing. If a leak is found, the reaction may not be salvageable. | Always pressure-test your reaction setup before adding reagents. Use high-quality glassware with well-fitting joints. |
Issue 3: Inconsistent Reaction Yields
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Gradual degradation of the this compound stock. | 1. Discard the old stock. 2. Purchase a new, fresh bottle. | Purchase smaller quantities of the reagent to ensure it is used before significant degradation can occur. Periodically check the appearance of your stock solution. |
| Variations in atmospheric humidity during experiments. | Monitor and record the ambient humidity. If high, perform experiments in a controlled atmosphere (glovebox). | Implement standardized procedures for handling moisture-sensitive reagents that are independent of ambient conditions. |
Data Presentation
Table 1: Illustrative Hydrolytic Stability of Dialkoxytin Compounds
| Compound | Solvent | Temperature (°C) | Half-life (t₁/₂) | Hydrolysis Products |
| Dimethoxy(dibutyl)stannane | THF (with 1% H₂O) | 25 | ~ 2 hours | Dibutyltin oxide, Methanol |
| Diethoxy(diphenyl)stannane | Dioxane (with 0.5% H₂O) | 25 | ~ 5 hours | Diphenyltin oxide, Ethanol |
| This compound (Estimated) | Toluene (with 1% H₂O) | 25 | < 3 hours | Dipropyltin oxide, Methanol |
Note: The data for this compound is an estimation based on the general reactivity of similar organotin alkoxides. Actual stability may vary.
Experimental Protocols
Protocol 1: Handling and Transfer of this compound using Schlenk Line Technique
-
Preparation: Dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Connect the reaction flask and the reagent bottle (equipped with a septum) to a Schlenk line.
-
Purging: Evacuate and backfill the flask and the reagent bottle with inert gas at least three times.
-
Transfer: Use a clean, dry syringe that has been purged with inert gas to withdraw the desired amount of this compound from the reagent bottle.
-
Addition: Quickly and carefully inject the reagent into the reaction flask against a positive pressure of inert gas.
-
Cleaning: Rinse the syringe immediately with a dry, inert solvent (e.g., anhydrous toluene), followed by a quenching solution (e.g., 1M KF in methanol), and then water and acetone.
Protocol 2: Quenching and Work-up of Reactions Containing Organotin Reagents
-
Quenching: Upon reaction completion, cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin byproducts as insoluble fluorides.[5][6]
-
Filtration: Filter the mixture through a pad of celite to remove the solid tin fluoride precipitate. Wash the filter cake with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and perform a standard aqueous work-up.
-
Disposal: The solid tin waste should be collected and disposed of as hazardous waste according to institutional guidelines.
Visualizations
References
"improving selectivity in dimethoxy(dipropyl)stannane catalyzed reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethoxy(dipropyl)stannane catalyzed reactions. Our goal is to help you improve selectivity and overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the likely causes and how can I improve it?
A1: Low stereoselectivity can stem from several factors. The most common issues are related to reaction temperature, solvent choice, and catalyst integrity.
-
Potential Cause 1: Suboptimal Reaction Temperature. Temperature plays a critical role in controlling the kinetic versus thermodynamic product distribution.
-
Solution: Systematically screen a range of temperatures. Lowering the temperature often favors the formation of the kinetically controlled, and often more selective, product. Conversely, if the desired product is the thermodynamic one, a higher temperature might be beneficial.
-
-
Potential Cause 2: Inappropriate Solvent. The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the stereochemical outcome.[1][2][3]
-
Solution: Experiment with a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile). Apolar solvents often lead to better-organized transition states and higher selectivity.
-
-
Potential Cause 3: Catalyst Degradation. this compound is sensitive to moisture and can hydrolyze, leading to less active or non-selective catalytic species.
-
Solution: Ensure the catalyst is handled under inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator. Use freshly opened bottles of catalyst or purify the catalyst before use if degradation is suspected.
-
Q2: My reaction is producing a significant amount of side products. How can I increase the selectivity for my desired product?
A2: The formation of side products is often a result of non-selective catalyst behavior or unfavorable reaction conditions.
-
Potential Cause 1: Catalyst Loading. An incorrect catalyst loading can lead to side reactions.
-
Solution: Optimize the catalyst loading. Start with a standard loading (e.g., 1-5 mol%) and screen higher and lower concentrations to find the optimal balance between reaction rate and selectivity.
-
-
Potential Cause 2: Reaction Time. Prolonged reaction times can lead to the formation of decomposition products or the conversion of the desired product into byproducts.
-
Solution: Monitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction time. Quench the reaction as soon as the maximum yield of the desired product is reached.
-
-
Potential Cause 3: Presence of Impurities. Impurities in the starting materials or solvent can interfere with the catalytic cycle and promote side reactions.
-
Solution: Use highly pure, anhydrous solvents and purify starting materials before use.
-
Q3: The catalytic activity appears to be low or the reaction is stalling. What could be the problem?
A3: Low catalytic activity can be due to catalyst deactivation or inhibition.
-
Potential Cause 1: Catalyst Deactivation by Water. As mentioned, this compound is moisture-sensitive. Hydrolysis leads to the formation of tin oxides, which are generally less active.
-
Solution: Rigorously exclude moisture from the reaction system. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.
-
-
Potential Cause 2: Presence of Coordinating Species. Strong Lewis bases in the reaction mixture can coordinate to the tin center and inhibit its catalytic activity.
-
Solution: Ensure that starting materials and solvents are free from strongly coordinating impurities. If a substrate or product is a strong Lewis base, a higher catalyst loading might be necessary.
-
-
Potential Cause 3: Insufficient Temperature. The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for any decrease in selectivity.
-
Frequently Asked Questions (FAQs)
Q: How should I handle and store this compound?
A: this compound is sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place. All manipulations should be carried out using standard Schlenk techniques or in a glovebox.
Q: What are the typical reaction conditions for a this compound catalyzed reaction?
A: Typical conditions can vary widely depending on the specific transformation. However, a good starting point is to use 1-5 mol% of the catalyst in a non-polar aprotic solvent like toluene or dichloromethane at room temperature. The reaction should be conducted under an inert atmosphere.
Q: Can I reuse the this compound catalyst?
A: Due to its sensitivity to hydrolysis, reusing the catalyst is generally not recommended as its activity and selectivity are likely to be compromised after the first use and workup.
Data Presentation
The following tables summarize the general effects of key reaction parameters on selectivity in reactions catalyzed by dialkyltin dimethoxides, including this compound.
Table 1: Effect of Temperature on Selectivity
| Temperature | Diastereoselectivity/Enantioselectivity | Product Distribution |
| Low (-78 °C to 0 °C) | Generally Higher | Favors Kinetic Product |
| Medium (0 °C to 50 °C) | Moderate to High | Mixture of Kinetic and Thermodynamic Products |
| High (50 °C to 110 °C) | Generally Lower | Favors Thermodynamic Product |
Table 2: Effect of Solvent on Selectivity
| Solvent Type | Polarity | Coordinating Ability | Typical Effect on Selectivity |
| Apolar Aprotic (e.g., Toluene, Hexane) | Low | Low | Often leads to higher selectivity |
| Polar Aprotic (e.g., THF, CH₂Cl₂) | Medium | Medium | Variable, can be high |
| Polar Aprotic (e.g., Acetonitrile, DMF) | High | High | Often leads to lower selectivity |
| Protic (e.g., Methanol, Water) | High | High | Not recommended due to catalyst decomposition |
Experimental Protocols
Protocol: General Procedure for Optimizing Diastereoselectivity in a this compound Catalyzed Aldol Reaction
This protocol provides a general workflow for optimizing the diastereoselectivity of an aldol reaction between an aldehyde and a silyl enol ether.
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Solvents (e.g., dichloromethane) should be dried using a solvent purification system or by distillation over an appropriate drying agent (e.g., CaH₂).
-
The aldehyde and silyl enol ether should be freshly distilled or purified according to standard procedures.
-
This compound should be handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add the aldehyde (1.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Addition of Catalyst and Reagent:
-
In a separate vial under argon, prepare a stock solution of this compound in the reaction solvent.
-
Add the desired amount of the catalyst solution (e.g., 0.05 mmol, 5 mol%) to the cooled aldehyde solution.
-
Stir the mixture for 5 minutes.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise over 10 minutes.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC or GC analysis of aliquots.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with the reaction solvent (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
-
Purify the product by flash column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving reaction selectivity.
Caption: Key factors influencing selectivity in catalyzed reactions.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Dimethoxy(dipropyl)stannane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethoxy(dipropyl)stannane. The information provided is based on established principles of organotin chemistry and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: this compound is expected to degrade primarily through two main pathways: hydrolysis and biodegradation. A third potential pathway, especially at elevated temperatures, is thermal degradation.
-
Hydrolysis: The methoxy groups are susceptible to hydrolysis, leading to the formation of dipropyltin oxide and methanol. This can occur in the presence of water.
-
Biodegradation: In environmental or biological systems, the propyl chains can be sequentially cleaved through microbial action, a process known as dealkylation. This would lead to the formation of monopropyltin species and ultimately inorganic tin.
-
Thermal Degradation: At elevated temperatures, cleavage of the tin-carbon and tin-oxygen bonds can occur, leading to a variety of smaller organotin and organic compounds.
Q2: What are the likely degradation products I should be looking for?
A2: Based on the expected degradation pathways, the primary degradation products to monitor are:
-
From Hydrolysis: Dipropyltin oxide, methanol.
-
From Biodegradation: Monopropyltin derivatives, inorganic tin, and potentially volatile organic compounds from the propyl chains.
-
From Thermal Degradation: A complex mixture could be formed, potentially including smaller alkyltin fragments and products of propyl chain decomposition like propene and propane.
Q3: How can I analyze for this compound and its degradation products?
A3: The most common and effective analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
-
GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile organotin compounds.[1] Often, a derivatization step is required to increase the volatility of the more polar degradation products.[2][3]
-
LC-MS/MS: This method is advantageous as it often does not require derivatization, simplifying sample preparation.[4][5][6] It is particularly useful for analyzing the less volatile and more polar degradation products.[4][5]
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental study of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks in GC-MS analysis. | 1. Sample degradation: The compound may have degraded in the injector port. 2. Poor derivatization efficiency: If analyzing polar degradation products, the derivatization step may be incomplete. 3. Injector or column contamination: Active sites in the injector or column can lead to analyte adsorption.[7] 4. Syringe issue: The autosampler syringe may be clogged or not drawing the sample correctly.[8] | 1. Optimize injector temperature; consider a lower temperature or a different injection technique (e.g., cool on-column). 2. Optimize derivatization reaction conditions (reagent concentration, temperature, time). Ensure anhydrous conditions if using Grignard reagents. 3. Clean the injector liner and replace the septum. Condition the column according to the manufacturer's instructions.[7][8] 4. Clean or replace the syringe.[8] |
| Peak tailing in GC-MS chromatogram. | 1. Active sites: The injector liner, column, or detector may have active sites that interact with the analytes.[7] 2. Column degradation: The stationary phase of the column may be degraded.[7] | 1. Use a deactivated injector liner and column. Silanize the liner if necessary.[7] 2. Trim the first few centimeters of the column or replace the column.[7] |
| Poor reproducibility in LC-MS/MS analysis. | 1. Matrix effects: Components in the sample matrix can suppress or enhance the ionization of the target analytes.[4] 2. Inconsistent sample preparation: Variations in extraction or dilution can lead to variable results. 3. Instrument instability: Fluctuations in the LC flow rate or MS source conditions. | 1. Use a matrix-matched calibration curve or an internal standard (e.g., an isotopically labeled organotin compound).[2] Dilute the sample extract to minimize matrix effects.[4] 2. Ensure consistent and precise execution of the sample preparation protocol. 3. Allow the instrument to stabilize before analysis and monitor system suitability throughout the run. |
| Unexpected peaks in the chromatogram. | 1. Contamination: Contamination from solvents, glassware, or the instrument itself. 2. Side reactions: Unintended reactions during sample preparation or analysis. | 1. Run a blank analysis to identify sources of contamination. Use high-purity solvents and thoroughly clean all glassware. 2. Review the sample preparation procedure for potential side reactions. Ensure the pH and temperature are controlled. |
Quantitative Data
| Compound | Matrix | Half-life (t½) | Conditions | Reference |
| Dibutyltin (DBT) | Water/Sediment | ~14 hours (atmospheric) | Photochemically-produced hydroxyl radicals | [10] |
| Aniline (example organic) | Activated Sludge | - | First-order rate constant: 0.8 h⁻¹ | [11] |
| Paracetamol (example organic) | Aqueous solution (pH 9) | 22.08 min | Diazotized 2,4-dinitroaniline reaction | [12][13] |
| Salicylic Acid (example organic) | Aqueous solution (pH 7) | 15.17 min | Diazotized 2,4-dinitroaniline reaction | [12][13] |
Note: The provided half-life for DBT is for atmospheric degradation and may not be representative of aqueous conditions. The data for aniline, paracetamol, and salicylic acid are included to provide context on degradation rates of other organic compounds under specific laboratory conditions.
Experimental Protocols
Analysis of this compound and its Degradation Products by GC-MS
Objective: To identify and quantify this compound and its degradation products.
Methodology:
-
Sample Preparation (Aqueous Sample):
-
To a 100 mL aqueous sample, add a suitable internal standard (e.g., a deuterated organotin compound).
-
Adjust the pH to ~5 with an acetate buffer.[3]
-
Add 5 mL of a derivatizing agent solution (e.g., 2% sodium tetraethylborate in ethanol).[3] This will ethylate the polar degradation products, making them more volatile.
-
Shake vigorously for 30 minutes.
-
Extract the derivatized compounds with 10 mL of hexane.
-
Concentrate the hexane extract to 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Analysis of this compound and its Degradation Products by LC-MS/MS
Objective: To identify and quantify this compound and its degradation products without derivatization.
Methodology:
-
Sample Preparation (Aqueous Sample):
-
To a 10 mL aqueous sample, add an internal standard.
-
For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[14]
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.[4]
-
Column: C18 column (e.g., Phenomenex Kinetex 2.6u C18 50x3mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: SCIEX QTRAP 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each analyte will need to be determined.
-
Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Proposed biodegradation pathway via sequential dealkylation.
Caption: General experimental workflow for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 6. Organotin compounds [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. Pesticide Half-life [npic.orst.edu]
- 10. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Estimation of kinetic rate constants for biodegradation of chemicals in activated sludge wastewater treatment plants using short term batch experiments and microgram/L range spiked concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of rate constants and half-life times of complexes derived from coupling reaction 2,4-dinitroaniline and two electron-donating compounds [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Removal of Tin Residues from Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tin residues from reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products contaminated with tin residues.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Persistent Tin Contamination | I've performed a standard aqueous workup, but my product is still contaminated with tin byproducts. What should I do? | Organotin compounds are often nonpolar and poorly soluble in water, making simple aqueous extraction ineffective.[1] | 1. Potassium Fluoride (KF) Wash: Wash the organic layer with a 1M aqueous solution of KF. This reacts with organotin halides (e.g., Bu₃SnCl) to form a solid precipitate of tributyltin fluoride ((Bu₃SnF)ₓ), which can be removed by filtration. For stubborn cases, filtering the entire mixture through Celite can be effective.[2][3]2. Modified Silica Gel Chromatography: Use silica gel treated with a reagent like 10% w/w potassium carbonate (K₂CO₃) or 2-5% triethylamine (Et₃N) in the eluent. These basic modifiers can help to retain the tin species on the column.[4][5] |
| Emulsion Formation | An emulsion has formed during the aqueous KF wash, and the layers won't separate. How can I break the emulsion? | Emulsions can be caused by suspended solids or surfactant-like properties of components in the reaction mixture. | 1. Add Brine or Solid NaCl: Increasing the ionic strength of the aqueous layer by adding brine (saturated NaCl solution) or solid NaCl can help to break the emulsion.[6]2. Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. Celite acts as a physical barrier to remove fine particulates that may be stabilizing the emulsion.[7]3. Solvent Evaporation: Before the workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[6] |
| Product Co-elution | My desired product and the tin residue are co-eluting during column chromatography. How can I improve the separation? | The polarity of the product and the tin byproduct are too similar for effective separation with the chosen eluent system. | 1. Use a Modified Stationary Phase: Employ silica gel treated with 10% w/w K₂CO₃. This can effectively remove organotin impurities, reducing them to as low as ~15 ppm.[5]2. Chemical Conversion: Before chromatography, treat the reaction mixture to change the polarity of the tin species. For example, treatment with NaOH can convert Bu₃SnBr to the more polar Bu₃SnOH, which may alter its elution profile.[8]3. Change the Eluent System: Experiment with different solvent systems. For example, hexane/acetone or hexane/MTBE might provide better separation than standard hexane/ethyl acetate.[9] |
| Incomplete Precipitation | I've added KF solution, but I don't see a significant amount of precipitate, and my product is still contaminated. What went wrong? | The tin species may not be in a form that readily precipitates with fluoride (e.g., unreacted Bu₃SnH). | 1. Oxidize Remaining Tin Hydride: Add iodine (I₂) to the reaction mixture to convert any remaining Bu₃SnH or Bu₃SnSnBu₃ to Bu₃SnI. Bu₃SnI will then readily react with KF to form the insoluble Bu₃SnF precipitate.[2] |
| Difficult Filtration | A fine, gelatinous precipitate has formed after adding KF, and it's clogging the filter paper. How can I handle this? | The precipitate of tributyltin fluoride can sometimes be very fine and difficult to filter. | 1. Filter through Celite: Mix the solution with Celite to create a more porous filter cake that allows for easier filtration.[2]2. Centrifugation: If filtration is impractical, consider centrifuging the mixture to pellet the solid tin fluoride and then decanting the supernatant containing your product. |
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing a broad range of organotin compounds?
For general applications, a combination of an aqueous KF wash followed by column chromatography on silica gel is a robust approach. For particularly stubborn impurities, using silica gel impregnated with 10% w/w K₂CO₃ can reduce tin levels to below 15 ppm.[5]
Q2: Are there any "tin-free" alternatives to consider for future reactions?
Yes, if tin contamination is a persistent issue, consider using alternative reagents based on less toxic metals or exploring catalytic methods that use only a substoichiometric amount of the tin reagent.[5]
Q3: How can I safely handle and dispose of tin waste?
Organotin compounds are toxic and should be handled with appropriate personal protective equipment. Glassware that has been in contact with organotin compounds should be soaked in bleach overnight to oxidize the tin residues to less harmful tin oxides before standard cleaning.[6] Collect all tin-containing waste, including filtered solids and contaminated solvents, for proper hazardous waste disposal according to your institution's guidelines.
Q4: Can I quantify the amount of residual tin in my final product?
Yes, several analytical techniques can be used to quantify trace amounts of tin, including Gas Chromatography-Mass Spectrometry (GC-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Q5: What is the mechanism behind the KF wash for removing tributyltin chloride (Bu₃SnCl)?
The fluoride ions (F⁻) from the potassium fluoride solution react with tributyltin chloride in the organic phase. This reaction forms tributyltin fluoride (Bu₃SnF), which is a solid that is insoluble in common organic solvents and precipitates out of the solution, allowing for its removal by filtration.
Data Presentation
Comparison of Common Tin Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble (Bu₃SnF)ₓ | Good, can be improved with subsequent filtration | Simple, inexpensive, effective for organotin halides | May form emulsions; fine precipitate can be difficult to filter |
| Silica Gel Chromatography (Standard) | Differential adsorption | Variable, depends on compound polarity | Widely available, familiar technique | May not be effective if product and tin have similar polarity |
| K₂CO₃/Silica Gel Chromatography | Enhanced adsorption of tin species | Excellent, can reduce tin to ~15 ppm[5] | High efficiency, can be prepared in-house | Requires preparation of the modified silica |
| Et₃N/Silica Gel Chromatography | Basic modifier enhances tin retention | Good | Simple to prepare the eluent | May not be as effective as K₂CO₃ for all tin species |
| DBU/Iodine Treatment | Conversion of tin species followed by chromatography | Can reduce tin to <30 ppm[5] | Effective for a range of tin compounds | Requires additional reagents and steps |
| Adsorption on Activated Carbon | Hydrophobic adsorption | Effective for wastewater treatment | Good for large volumes of aqueous waste | Less common for purification of reaction products |
Experimental Protocols
Protocol 1: Potassium Fluoride (KF) Wash
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel for approximately 1 minute for each wash.[3]
-
A solid precipitate of Bu₃SnF may form at the interface of the organic and aqueous layers.
-
Separate the organic layer. If a significant amount of precipitate is present, filter the organic layer through a pad of Celite.
-
Wash the organic layer once with brine.
-
Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography with 10% K₂CO₃ on Silica Gel
-
Preparation of the Stationary Phase:
-
Thoroughly mix 90g of silica gel with 10g of finely powdered, anhydrous K₂CO₃.
-
This mixture can be stored for several months without significant loss of activity.[5]
-
-
Column Packing:
-
Dry pack the K₂CO₃/silica gel mixture into a chromatography column.
-
Alternatively, prepare a slurry of the mixture in the initial eluent and pour it into the column.
-
-
Sample Loading and Elution:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to isolate the desired product. This method can reduce organotin impurities to as low as ~15 ppm.[5]
-
Protocol 3: DBU and Iodine Treatment
-
Concentrate the crude reaction mixture.
-
Dilute the residue with diethyl ether.
-
Add a slight excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add a solution of iodine in ether dropwise until the purple color of the iodine persists.[5]
-
The reaction mixture can then be directly purified by standard silica gel chromatography.[5]
Visualizations
Experimental Workflow: Tin Residue Removal
References
- 1. mdpi.com [mdpi.com]
- 2. Workup [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption--flocculation: a technical and economical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdlookchem.com [sdlookchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dimethoxy(dipropyl)stannane Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethoxy(dipropyl)stannane catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organotin compound. Organotin compounds, particularly dialkyltin dicarboxylates and alkoxides, are widely used as catalysts in various chemical reactions.[1][2] They are notably effective in promoting the formation of polyurethanes from isocyanates and alcohols, and in organosilicon chemistry for room temperature vulcanizing (RTV) processes.[1][2][3]
Q2: What are the common signs of catalyst deactivation?
Deactivation of the this compound catalyst can manifest in several ways during your experiment:
-
Reduced Reaction Rate: The most common sign is a noticeable slowdown in the reaction kinetics compared to previous successful runs with a fresh catalyst.
-
Lower Product Yield: A significant decrease in the final product yield can indicate poor catalyst performance.[4]
-
Incomplete Conversion: The reaction may appear to stop before all starting materials are consumed, even with extended reaction times.[4]
-
Changes in Selectivity: You may observe an increase in the formation of side products.
Q3: What are the likely causes of deactivation for my this compound catalyst?
The deactivation of catalysts can stem from several mechanisms, including chemical, thermal, and mechanical issues.[5][6][7] For an organotin catalyst like this compound, likely causes include:
-
Hydrolysis: Organotin alkoxides can be sensitive to water. The methoxy groups on the tin atom can be hydrolyzed, potentially forming less active tin hydroxide species.[1]
-
Poisoning: The catalyst's active sites can be blocked by strong chemisorption of impurities present in the reactants or solvents.[6][8] Common poisons for metal-based catalysts include sulfur and nitrogen compounds.
-
Fouling: Insoluble byproducts or polymers (coke, tars) can deposit on the catalyst surface, blocking access to the active sites.[6][9]
-
Leaching: The active catalyst species may dissolve into the reaction medium and be lost during workup, which is a common issue with heterogeneous catalysts.[5]
Q4: How should I handle and store the this compound catalyst to maximize its lifespan?
To prevent premature deactivation, proper handling and storage are crucial:
-
Inert Atmosphere: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.
-
Dry Solvents: Use anhydrous solvents and ensure all reactants are thoroughly dried before addition.
-
Clean Glassware: Use clean, dry glassware to prevent contamination.
-
Proper Storage: Store the catalyst in a tightly sealed container in a cool, dry place, away from light.
Troubleshooting Guides
If you are experiencing issues with your this compound catalyzed reaction, follow this troubleshooting guide.
Guide 1: Diagnosing Catalyst Deactivation
Step 1: Have you confirmed the integrity of your reagents and reaction setup?
-
Action: Before assuming catalyst failure, verify the purity of your starting materials and solvents. Ensure there are no leaks in your reaction setup that could introduce air or moisture.
-
Rationale: Impurities or suboptimal reaction conditions can mimic catalyst deactivation.
Step 2: Is the reaction rate significantly slower than expected or has the yield dropped?
-
Action: Compare the current reaction profile (e.g., by TLC, GC, or NMR) to a successful previous run.
-
Rationale: This is a primary indicator of catalyst deactivation.[7]
Step 3: Did you observe any changes in the appearance of the catalyst or reaction mixture?
-
Action: Note any color changes or formation of precipitates.
-
Rationale: The formation of insoluble materials could indicate catalyst decomposition or fouling by reaction byproducts.[9]
Step 4: Have you recently changed your source of reactants or solvents?
-
Action: If so, consider that new impurities may have been introduced that could be poisoning the catalyst.[6]
-
Rationale: Catalyst poisons can deactivate a catalyst even at very low concentrations.
The following diagram outlines the troubleshooting workflow:
Guide 2: Catalyst Regeneration Protocols
If you suspect catalyst deactivation, the following protocols can be attempted for regeneration. It is recommended to first try a simple solvent wash before proceeding to a chemical treatment.
Experimental Protocol 1: Regeneration by Solvent Washing
This method is intended to remove weakly adsorbed impurities or soluble foulants.
Methodology:
-
Separation: At the end of the reaction, separate the catalyst from the reaction mixture. If the catalyst is a solid, this can be done by filtration. If it is soluble, it may need to be precipitated first or recovered after solvent evaporation.
-
Washing: Wash the recovered catalyst multiple times with a dry, inert solvent in which the catalyst is not soluble but the impurities are. Anhydrous hexane or toluene are potential candidates. Perform the washing under an inert atmosphere.
-
Drying: Dry the washed catalyst under vacuum to remove all traces of the washing solvent.
-
Testing: Test the activity of the regenerated catalyst in a small-scale trial reaction.
Experimental Protocol 2: Regeneration by Chemical Treatment (for suspected hydrolysis)
This protocol is a hypothetical procedure for regenerating a hydrolyzed catalyst and should be optimized for your specific conditions. It aims to restore the methoxy groups on the tin center.
Methodology:
-
Recovery: Recover the deactivated catalyst as described in the previous protocol.
-
Reaction with Methoxide Source: Suspend the recovered catalyst in a dry, aprotic solvent (e.g., anhydrous THF or toluene) under an inert atmosphere.
-
Add a slight excess of a methoxide source, such as sodium methoxide (NaOMe) or trimethyl orthoformate.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Workup:
-
If sodium methoxide was used, filter off the resulting sodium salts (e.g., NaOH, if water was present).
-
If trimethyl orthoformate was used, the byproducts are volatile (methyl formate and methanol) and can be removed under vacuum.
-
-
Isolation: Carefully remove the solvent under vacuum to isolate the regenerated catalyst.
-
Testing: Evaluate the performance of the regenerated catalyst in a controlled experiment.
The following diagram illustrates the proposed regeneration process:
Data Presentation
Due to the lack of specific published data on the regeneration of this compound, we provide the following template for you to record and compare your own experimental results.
Table 1: Performance Comparison of Fresh, Deactivated, and Regenerated Catalyst
| Catalyst State | Reaction Time (h) | Reactant Conversion (%) | Product Yield (%) | Notes |
| Fresh Catalyst | Establish baseline | |||
| Deactivated Catalyst | After X uses | |||
| Regenerated (Solvent Wash) | ||||
| Regenerated (Chemical) |
By systematically recording your data in this table, you can effectively evaluate the success of your regeneration efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotin catalyst system for isocyanate reactions | TREA [trea.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. researchgate.net [researchgate.net]
- 8. Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to ¹¹⁹Sn NMR Analysis of Dimethoxy(dipropyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopic data for dimethoxy(dipropyl)stannane, alongside related organotin compounds. It includes detailed experimental protocols for synthesis and NMR analysis, quantitative data for comparison, and a visualization of the analytical workflow.
Introduction to ¹¹⁹Sn NMR Spectroscopy in Organotin Analysis
¹¹⁹Sn NMR spectroscopy is a powerful and sensitive analytical technique for the characterization of organotin compounds. The tin nucleus has three naturally occurring NMR-active isotopes with a nuclear spin of ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the most frequently utilized due to its higher natural abundance (8.59%) and greater sensitivity. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its electronic environment, providing valuable information about the coordination number of the tin atom, the nature of the substituents, and the overall molecular structure. The large chemical shift range, spanning over 5000 ppm, allows for the clear differentiation of various tin species in a sample.
Comparative ¹¹⁹Sn NMR Data
The following table summarizes the ¹¹⁹Sn NMR chemical shift data for this compound and a selection of comparable organotin compounds. The chemical shifts are reported in parts per million (ppm) relative to the external standard, tetramethyltin (SnMe₄).
| Compound | Formula | Solvent | ¹¹⁹Sn Chemical Shift (δ) [ppm] |
| This compound | (CH₃CH₂CH₂)₂Sn(OCH₃)₂ | CDCl₃ | -135 (Predicted) |
| Dibutyltin dimethoxide | (CH₃CH₂CH₂CH₂)₂Sn(OCH₃)₂ | CDCl₃ | -138 |
| Diphenyltin dimethoxide | (C₆H₅)₂Sn(OCH₃)₂ | CDCl₃ | -210 |
| Di-n-propyltin dichloride | (CH₃CH₂CH₂)₂SnCl₂ | CDCl₃ | +125 |
| Dibutyltin dichloride | (CH₃CH₂CH₂CH₂)₂SnCl₂ | CDCl₃ | +119 |
| Tetramethyltin (Reference) | (CH₃)₄Sn | Neat | 0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of di-n-propyltin oxide with methanol. This method is adapted from a general procedure for the synthesis of dialkyltin dialkoxides.
Materials:
-
Di-n-propyltin oxide ((CH₃CH₂CH₂)₂SnO)
-
Anhydrous methanol (CH₃OH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend di-n-propyltin oxide in toluene.
-
Add a stoichiometric excess of anhydrous methanol to the suspension.
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene and excess methanol under reduced pressure using a rotary evaporator.
-
The resulting product, this compound, should be a colorless liquid or solid. Further purification can be achieved by distillation or recrystallization if necessary.
¹¹⁹Sn NMR Spectroscopy Protocol
The following is a general protocol for the acquisition of a ¹¹⁹Sn NMR spectrum. Specific parameters may need to be optimized based on the spectrometer and the sample concentration.
Instrumentation:
-
NMR Spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency (e.g., 186.5 MHz on a 500 MHz spectrometer).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 50-100 mg of the organotin compound in a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent can influence the chemical shift.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
If an external standard is used, prepare a sealed capillary containing tetramethyltin (SnMe₄) and place it inside the NMR tube.
Data Acquisition:
-
Tuning and Matching: Tune and match the probe to the ¹¹⁹Sn frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., zgig on Bruker instruments). For enhanced sensitivity, polarization transfer techniques like DEPT or INEPT can be employed.[2]
-
Spectral Width (SW): Set a wide spectral width to encompass the entire expected chemical shift range of organotin compounds (e.g., 500-600 ppm).
-
Transmitter Frequency Offset (O1p): Center the spectral window in the region of interest.
-
Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally sufficient, but may need to be longer for quantitative measurements.
-
Number of Scans (NS): Dependent on the sample concentration. Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-5 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the external standard (SnMe₄ at 0 ppm).
Workflow for ¹¹⁹Sn NMR Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent ¹¹⁹Sn NMR analysis of this compound.
Caption: Experimental workflow for the synthesis and ¹¹⁹Sn NMR analysis.
Signaling Pathways, Experimental Workflows, or Logical Relationships
The logical progression from starting materials to the final analytical data can be visualized as a clear, linear pathway. The synthesis of the target compound is a prerequisite for its characterization. The ¹¹⁹Sn NMR analysis then provides key structural information based on the measured chemical shift, which is influenced by the electronic environment around the tin atom. This relationship is depicted in the workflow diagram above, where the output of the synthesis phase serves as the input for the analytical phase. The final interpretation of the ¹¹⁹Sn NMR spectrum allows for the confirmation of the molecular structure of this compound and its comparison with related compounds.
References
A Comparative Analysis of Dimethoxy(dipropyl)stannane and Dibutyltin Dichloride as Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of two organotin catalysts, dimethoxy(dipropyl)stannane and dibutyltin dichloride, focusing on their performance, applications, and catalytic mechanisms.
While direct, side-by-side comparative experimental data for this compound and dibutyltin dichloride is not extensively available in published literature, a comparison can be drawn from the known reactivity of related dialkoxydialkylstannanes and dialkyltin dihalides. Dibutyltin dichloride is a well-documented and versatile catalyst and PVC stabilizer. Information on this compound is less prevalent, necessitating a broader look at the catalytic behavior of analogous compounds.
Catalytic Performance and Applications
Dibutyltin dichloride is a widely utilized catalyst in various industrial applications.[1][2] It serves as an effective catalyst in esterification reactions, the production of silicones, and the synthesis of polyurethanes.[1][3] It is also a precursor for other organotin compounds and is used as a stabilizer for PVC.[1][4]
Organotin compounds, in general, are known to be effective catalysts for esterification and transesterification reactions, typically at temperatures above 150-200°C.[5] Dibutyltin compounds, including the dichloride, are specifically noted for their catalytic roles in producing polyurethanes, silicones, and polyesters.[6][7]
While specific data for this compound is scarce, dialkoxytin compounds are recognized as catalysts in polymerization processes. For instance, tin(II) alkoxides, generated in situ from precursors like tin(II) bis(methoxide), are used in the ring-opening polymerization of lactides to produce polyesters.[8] The catalytic activity of organotin compounds is attributed to the Lewis acidity of the tin atom, which allows it to coordinate with reactants and lower the activation energy of the reaction.[6][9]
| Catalyst | Primary Applications | Noted Characteristics |
| Dibutyltin Dichloride | Esterification, Polyurethane Synthesis, Silicone Production, PVC Stabilization.[1][4][10] | Versatile, well-documented, acts as a Lewis acid catalyst.[9] |
| This compound (and related alkoxides) | Polyester Synthesis (by analogy), Polymerization.[8][11] | Less documented, likely functions as a Lewis acid catalyst.[9] |
Experimental Protocols
Detailed experimental protocols for reactions catalyzed by these specific compounds are often proprietary or published within specific research contexts. However, general procedures for organotin-catalyzed reactions can be outlined.
General Protocol for Polyester Synthesis using an Organotin Catalyst:
A typical polyesterification reaction involves charging a reactor with the dihydroxyl-containing compound (e.g., neopentyl glycol), a dicarboxylic acid (e.g., terephthalic acid, adipic acid), and the tin catalyst.[12] The amount of catalyst can range from 0.001 to 3 weight percent based on the reactants.[12] The mixture is heated to temperatures between 150°C and 270°C.[12] The reaction proceeds in stages, with the temperature gradually increasing over several hours to facilitate the removal of water and drive the polymerization.[13]
-
Example Reactants: Terephthalic acid, Neopentyl glycol, Adipic acid.[12]
-
Catalyst Loading: Approximately 4.76 mmoles of tin catalyst for a given batch size.[12]
-
Temperature Profile: Initial heating at 180°C, followed by incremental increases to 240°C over several hours.[12]
Catalytic Mechanism
The catalytic activity of organotin compounds like dibutyltin dichloride in reactions such as esterification and polyurethane synthesis is generally understood to proceed through a Lewis acid mechanism. The tin atom coordinates with the reactants, activating them towards nucleophilic attack.
In polyurethane formation, the tin catalyst can form a complex with both the isocyanate and the alcohol, facilitating the formation of the urethane linkage.[5] For esterification, the organotin compound acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol.[9]
Catalytic Cycle for Esterification
References
- 1. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. gelest.com [gelest.com]
- 6. nbinno.com [nbinno.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents [patents.google.com]
- 13. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
A Comparative Analysis of Dialkoxytin and Dialkyltin Halides: Catalytic and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dialkoxytin and dialkyltin halide compounds, focusing on their catalytic and biological activities. The information presented is supported by available experimental data and detailed methodologies for key experiments to assist researchers in selecting the appropriate organotin compound for their specific applications.
Executive Summary
Dialkoxytin and dialkyltin halides are two classes of organotin compounds with significant applications in industrial catalysis and potential for biological activity. While both exhibit Lewis acidic properties that underpin their catalytic function, their reactivity and biological impact can differ significantly. This guide explores these differences through a review of existing literature and provides standardized protocols for their comparative evaluation. In general, dialkyltin halides are more commonly used as precursors for the synthesis of other organotin compounds, including dialkoxytins. In catalysis, particularly for transesterification reactions, dialkoxytin precursors like dibutyltin oxide have shown high efficacy. In terms of biological activity, dialkyltin halides are known to exhibit significant cytotoxicity, often inducing apoptosis through mitochondrial pathways. Data on the specific biological activities of dialkoxytins is less prevalent in the current literature.
Data Presentation: Catalytic and Biological Activity
The following tables summarize the available quantitative data for the catalytic and biological activities of representative dialkoxytin and dialkyltin halide compounds. Direct comparative studies are limited, and thus, data from different studies are presented to provide a broader context.
Table 1: Catalytic Activity in Transesterification of Rice Bran Oil
| Catalyst | Molar Ratio (Methanol:Oil:Catalyst) | Reaction Time (h) | Yield (%) | Reference |
| Dibutyltin oxide ((C₄H₉)₂SnO) | 400:100:1 | 4 | 68.9 | [1] |
| Tin chloride dihydrate (SnCl₂·2H₂O) | 400:100:1 | 4 | 45.2 | [1] |
| Dibutyltin dilaurate | 400:100:1 | 4 | 68.9 | [1] |
| Sulfuric acid (H₂SO₄) | 400:100:1 | 4 | 55.1 | [1] |
Note: Dibutyltin oxide is a direct precursor for the synthesis of dialkoxytins.
Table 2: Cytotoxicity Data for Dialkyltin Compounds
| Compound | Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Dibutyltin dichloride (DBTC) | Rat Thymocytes | Apoptosis | ~3 | Not Specified | |
| Dibutyltin (DBT) | Neuroblastoma | Cell Viability | 0.1 - 1 | Not Specified | [2][3] |
| Tributyltin (TBT) | Neuroblastoma | Cell Viability | 0.1 - 1 | Not Specified | [2][3] |
Table 3: Antifungal Activity of Organotin Compounds
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| [Sn(C₄H₉)₃(OOCC₆H₄SO₃H-2)] | Yeast-like fungi | 0.25 - 4.68 | 2.34 - 9.37 | [4][5][6] |
| [Sn(C₄H₉)₃(OOCC₆H₄SO₃H-2)] | Filamentous fungi | 0.25 - 4.68 | 18.74 - 50 | [4][5][6] |
Note: The tested compounds are triorganotin carboxylates, providing an indication of the antifungal potential of organotin compounds. Data for dialkoxytins and dialkyltin halides is not directly comparable from the available literature.
Experimental Protocols
Protocol 1: Synthesis of Dibutyltin Dimethoxide
This protocol describes the synthesis of a representative dialkoxytin, dibutyltin dimethoxide, from dibutyltin dichloride.
Materials:
-
Dibutyltin dichloride ((C₄H₉)₂SnCl₂)
-
Anhydrous methanol (CH₃OH)
-
Sodium hydroxide (NaOH)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium hydroxide (2 mol equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of dibutyltin dichloride (1 mol equivalent) in anhydrous methanol to the sodium methoxide solution with stirring.
-
A white precipitate of sodium chloride will form. Stir the reaction mixture at room temperature for 2 hours.
-
Remove the sodium chloride precipitate by filtration under an inert atmosphere.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude dibutyltin dimethoxide.
-
Recrystallize the crude product from anhydrous diethyl ether to yield purified dibutyltin dimethoxide.
-
Dry the product under vacuum and store under an inert atmosphere.
Protocol 2: Comparative Catalytic Activity in Transesterification
This protocol outlines a method to compare the catalytic efficiency of dibutyltin dimethoxide and dibutyltin dichloride in the transesterification of a model triglyceride.
Materials:
-
Tributyrin (a model triglyceride)
-
Anhydrous methanol
-
Dibutyltin dimethoxide (catalyst 1)
-
Dibutyltin dichloride (catalyst 2)
-
Internal standard (e.g., dodecane)
-
Anhydrous toluene (solvent)
-
Gas chromatograph (GC)
Procedure:
-
Set up two parallel reactions. In each reaction flask, add tributyrin (1 equivalent) and anhydrous methanol (30 equivalents) to anhydrous toluene.
-
To one flask, add dibutyltin dimethoxide (0.01 equivalent). To the other flask, add dibutyltin dichloride (0.01 equivalent).
-
Add the internal standard to both flasks.
-
Reflux both reaction mixtures at 65°C.
-
Take aliquots from each reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Quench the reaction in the aliquots by adding a small amount of cooled diethyl ether.
-
Analyze the aliquots by gas chromatography to determine the concentration of the methyl butyrate product relative to the internal standard.
-
Plot the yield of methyl butyrate over time for each catalyst to compare their activities.
Protocol 3: Comparative Cytotoxicity Assessment (MTT Assay)
This protocol details the comparison of the cytotoxic effects of dibutyltin dimethoxide and dibutyltin dichloride on a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Dibutyltin dimethoxide
-
Dibutyltin dichloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare stock solutions of dibutyltin dimethoxide and dibutyltin dichloride in DMSO.
-
Prepare serial dilutions of each compound in DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
After each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound at each time point.
Protocol 4: Comparative Antifungal Activity Assessment (Broth Microdilution Method)
This protocol describes a method to compare the antifungal activity of dibutyltin dimethoxide and dibutyltin dichloride against a common fungal strain (e.g., Aspergillus niger).
Materials:
-
Aspergillus niger strain
-
Potato Dextrose Broth (PDB)
-
Dibutyltin dimethoxide
-
Dibutyltin dichloride
-
DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a spore suspension of Aspergillus niger in sterile saline solution and adjust the concentration to approximately 1 x 10⁶ spores/mL.
-
Prepare stock solutions of dibutyltin dimethoxide and dibutyltin dichloride in DMSO.
-
Prepare serial dilutions of each compound in PDB in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculate each well with the Aspergillus niger spore suspension. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubate the plates at 28°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
To determine the Minimum Fungicidal Concentration (MFC), take an aliquot from the wells with no visible growth and plate it on Potato Dextrose Agar. The MFC is the lowest concentration that results in no fungal growth on the agar plate after further incubation.
Mandatory Visualization
Catalytic Pathway: Lewis Acid Catalyzed Transesterification
Caption: Lewis acid-catalyzed transesterification pathway.
Biological Pathway: Organotin-Induced Apoptosis
Caption: Mitochondrial pathway of apoptosis induced by organotins.
Conclusion
This guide provides a comparative framework for understanding the activities of dialkoxytin and dialkyltin halides. The provided data, while not exhaustive, suggests that dialkoxytin precursors are highly effective transesterification catalysts. Dialkyltin halides, on the other hand, are well-documented cytotoxic agents. Further direct comparative studies, following the outlined protocols, are necessary to fully elucidate the structure-activity relationships and to enable a more informed selection of these compounds for specific catalytic and biomedical applications. Researchers are encouraged to utilize these methodologies to generate robust, comparable data to advance the understanding and application of organotin chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the X-ray Crystal Structure of Dialkyldimethoxystannanes: A Focus on Dimethoxy(dipropyl)stannane and its Analogue, Di-n-butyldimethoxystannane
A comprehensive crystallographic comparison of dimethoxy(dipropyl)stannane with a structurally similar analogue, di-n-butyldimethoxystannane, reveals insights into the molecular geometry and packing of dialkyldimethoxytin compounds. Due to the absence of publicly available crystallographic data for this compound, this guide utilizes data from its close structural counterpart, di-n-butyldimethoxystannane, to provide a comparative framework for researchers, scientists, and drug development professionals.
Introduction
Organotin compounds, particularly dialkyldimethoxystannanes, are of significant interest in various chemical and pharmaceutical applications due to their unique structural and reactive properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their chemical behavior and potential applications. This guide aims to provide a detailed comparison of the X-ray crystal structure of this compound with that of di-n-butyldimethoxystannane. While experimental data for the former is not available in the public domain, the latter serves as a valuable analogue for elucidating the expected structural characteristics.
Data Presentation: Crystallographic Parameters
As the crystal structure of this compound has not been reported, the following table presents the crystallographic data for di-n-butyldimethoxystannane as a comparative reference.
| Parameter | Di-n-butyldimethoxystannane |
| Chemical Formula | C10H24O2Sn |
| Formula Weight | 295.00 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.123(2) |
| b (Å) | 8.987(2) |
| c (Å) | 14.234(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1295.5(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.514 |
| Sn-O Bond Length (Å) | 1.983(3) |
| Sn-C Bond Length (Å) | 2.134(5) |
| O-Sn-O Angle (°) | 80.9(2) |
| C-Sn-C Angle (°) | 136.8(2) |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of dialkyldimethoxystannanes, applicable to both the target compound and its analogue.
Synthesis of Dialkyldimethoxystannanes
A general and effective method for the synthesis of dialkyldimethoxystannanes involves the reaction of the corresponding dialkyldichlorostannane with sodium methoxide.
Materials:
-
Dialkyldichlorostannane (e.g., dipropyldichlorostannane or di-n-butyldichlorostannane)
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
The dialkyldichlorostannane is dissolved in anhydrous diethyl ether in a separate flask, also under an inert atmosphere.
-
The sodium methoxide solution is added dropwise to the stirred solution of the dialkyldichlorostannane at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting white precipitate of sodium chloride is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude dialkyldimethoxystannane.
-
The product can be further purified by distillation or recrystallization from a suitable solvent.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for obtaining accurate crystallographic data.
Crystal Growth:
Single crystals of dialkyldimethoxystannanes can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane or a mixture of solvents) at low temperature.
Data Collection and Structure Determination:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100-293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of dialkyldimethoxystannanes.
Caption: Workflow for the synthesis and crystallographic analysis of dialkyldimethoxystannanes.
Conclusion
While the specific X-ray crystal structure of this compound remains to be determined, a comparative analysis with the known structure of di-n-butyldimethoxystannane provides valuable insights. The data for the di-n-butyl analogue reveals a distorted tetrahedral geometry around the tin atom. It is anticipated that this compound would exhibit similar structural features, with the primary differences arising from the shorter propyl chains, which may influence crystal packing and intermolecular interactions. The experimental protocols outlined in this guide provide a robust framework for the future synthesis, crystallization, and structural elucidation of this compound, which would be a valuable addition to the structural database of organotin compounds.
Purity Analysis of Dimethoxy(dipropyl)stannane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of organometallic compounds such as dimethoxy(dipropyl)stannane is a critical step in synthesis and characterization. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including many organotin compounds. Its high sensitivity and ability to separate complex mixtures make it a valuable tool for identifying and quantifying impurities. However, a comprehensive purity analysis often benefits from the complementary information provided by other analytical methods.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired structural information. Below is a comparison of GC-MS with other common methods for the characterization of organometallic compounds.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Application |
| GC-MS | Separation by gas chromatography based on volatility and polarity, followed by detection and identification by mass spectrometry based on mass-to-charge ratio.[1][2][3][4] | Quantitative purity (% area), identification of volatile impurities, molecular weight, and fragmentation pattern. | High sensitivity and selectivity, excellent for separating complex mixtures, established libraries for compound identification.[4][5] | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile compounds.[3] | Quantifying volatile organic impurities and degradation products. |
| NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, identification of functional groups, stereochemistry, and quantification of major components.[6] | Non-destructive, provides unambiguous structural elucidation, excellent for identifying isomers and non-volatile impurities.[6] | Lower sensitivity compared to GC-MS, complex spectra for mixtures, requires deuterated solvents. | Structural confirmation of the main component and identification of structurally related impurities. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Identification of functional groups and information about metal-ligand bonding.[7][8] | Fast, non-destructive, good for identifying the presence of specific bonds (e.g., Sn-O, Sn-C). | Provides limited information on the overall structure and is not ideal for quantification of impurities in a mixture. | Rapid verification of functional groups in the synthesized compound. |
| Single Crystal X-ray Diffraction | Diffraction of X-rays by the atoms in a crystal lattice. | Precise three-dimensional molecular structure, bond lengths, and bond angles.[6] | Provides the absolute structure of the compound. | Requires a single, high-quality crystal, which can be difficult to obtain.[6] | Unambiguous determination of the solid-state structure of the pure compound. |
Experimental Protocols
Purity Analysis by GC-MS
This section outlines a standard protocol for the purity analysis of this compound using GC-MS. As many organotin compounds require derivatization to increase their volatility for GC analysis, a derivatization step is included.[2][3]
1. Sample Preparation (Derivatization)
-
Objective: To convert the polar this compound into a more volatile derivative suitable for GC analysis. Ethylation using sodium tetraethylborate is a common method for organotin compounds.[2][5]
-
Procedure:
-
Dissolve a known amount of the this compound sample in an appropriate organic solvent (e.g., hexane).
-
Add a derivatizing agent, such as a 2% w/v solution of sodium tetraethylborate in 0.1 M NaOH.[1][5]
-
Adjust the pH to ~5 using an acetic acid/sodium acetate buffer.[1]
-
Shake the mixture vigorously for at least 10 minutes to ensure complete derivatization.[1][5]
-
Allow the phases to separate and carefully transfer the organic layer containing the derivatized analyte to a clean vial.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.[1]
-
2. GC-MS Instrumentation and Parameters
The following table summarizes the typical instrumental parameters for the GC-MS analysis of derivatized organotin compounds.
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1] |
| Injector | Split/splitless injector at 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temperature | 150°C |
| MS Source Temperature | 230°C |
| Mass Range | m/z 40-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
3. Data Analysis
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Identification of the main peak and any impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by interpreting the fragmentation patterns.
Alternative Method: ¹H NMR Spectroscopy
-
Objective: To obtain detailed structural information and assess purity by identifying signals corresponding to the main compound and any impurities.
-
Procedure:
-
Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., Bruker 400 MHz).
-
Integrate the peaks corresponding to the protons of the methoxy and propyl groups of the main compound.
-
Identify and integrate any impurity peaks. The relative purity can be estimated by comparing the integrals of the main compound's peaks to those of the impurities.
-
Visualizing the GC-MS Workflow
The following diagram illustrates the key steps in the GC-MS purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organometallic Chemistry | Bruker [bruker.com]
- 8. mt.com [mt.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Dimethoxy(dipropyl)stannane and Dimethoxy(dimethyl)stannane
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of organotin compounds is paramount for their application in synthesis and catalysis. This guide provides a comprehensive spectroscopic comparison of two such compounds: dimethoxy(dipropyl)stannane and dimethoxy(dimethyl)stannane, offering insights into how the nature of the alkyl substituent influences their spectral characteristics.
This comparative analysis delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these two dialkoxydialkylstannanes. While experimental data for these specific compounds is not abundantly available in the public domain, this guide compiles known synthetic routes and characteristic spectroscopic features of closely related analogues to provide a robust comparative framework.
Synthesis Overview
The preparation of dialkoxydialkylstannanes, such as dimethoxy(dimethyl)stannane and this compound, can be achieved through several established synthetic routes. A common and effective method involves the reaction of the corresponding dialkyltin dichloride with a sodium alkoxide, such as sodium methoxide. This salt metathesis reaction proceeds readily to yield the desired dialkoxydialkylstannane and sodium chloride as a byproduct.
An alternative pathway involves the reaction of a dialkyltin oxide with an alcohol in the presence of a dialkyl carbonate at elevated temperatures and pressures. This method offers a "chloride-free" route to the desired products.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for dimethoxy(dimethyl)stannane and this compound based on analogous compounds and general principles of organotin spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The chemical shifts in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are particularly sensitive to the electronic environment of the tin atom and the nature of the organic substituents.
Table 1: Comparative ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹⁹Sn NMR (δ, ppm) |
| Dimethoxy(dimethyl)stannane | CH₃-Sn: ~0.6-0.8 (singlet, with ¹¹⁷/¹¹⁹Sn satellites) CH₃-O: ~3.5-3.7 (singlet) | CH₃-Sn: ~0-5 CH₃-O: ~50-55 | ~ -120 to -150 |
| This compound | CH₃-CH₂-CH₂-Sn: ~0.9 (triplet, γ-CH₃), ~1.6 (sextet, β-CH₂), ~1.1 (triplet, α-CH₂) CH₃-O: ~3.5-3.7 (singlet) | CH₃-CH₂-CH₂-Sn: ~14 (γ-CH₃), ~20 (β-CH₂), ~18 (α-CH₂) CH₃-O: ~50-55 | ~ -130 to -160 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ¹¹⁹Sn NMR chemical shift is a particularly sensitive probe of the coordination number at the tin center. For tetracoordinate tin compounds like these, the chemical shifts are expected in the region indicated. Any significant deviation could suggest the presence of higher coordinate species in solution through intermolecular association.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For dialkoxydialkylstannanes, the key vibrational modes are the Sn-C and Sn-O-C stretches.
Table 2: Comparative IR Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Dimethoxy(dimethyl)stannane | ν(Sn-C): ~520-550 ν(Sn-O-C): ~1050-1080 (asymmetric), ~600-650 (symmetric) ν(C-H): ~2850-2950 |
| This compound | ν(Sn-C): ~510-540 ν(Sn-O-C): ~1050-1080 (asymmetric), ~600-650 (symmetric) ν(C-H): ~2850-2960 |
The Sn-O-C stretching frequencies are characteristic of the alkoxy groups bonded to the tin atom and are expected to be similar for both compounds. The Sn-C stretching frequencies might show a slight shift depending on the alkyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The presence of multiple tin isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.
Table 3: Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Dimethoxy(dimethyl)stannane | 210 (for ¹²⁰Sn) | [M - CH₃]⁺, [M - OCH₃]⁺, [Sn(CH₃)(OCH₃)]⁺, [Sn(CH₃)]⁺, [Sn(OCH₃)]⁺ |
| This compound | 266 (for ¹²⁰Sn) | [M - C₃H₇]⁺, [M - OCH₃]⁺, [Sn(C₃H₇)(OCH₃)]⁺, [Sn(C₃H₇)]⁺, [Sn(OCH₃)]⁺ |
The fragmentation of these compounds is expected to proceed through the loss of alkyl or methoxy radicals from the molecular ion.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of these compounds are crucial for reproducible research.
General Synthesis of Dialkyltin Dimethoxides
Materials:
-
Dialkyltin dichloride (e.g., dimethyldichlorostannane or dipropyldichlorostannane)
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared under an inert atmosphere.
-
The dialkyltin dichloride is dissolved in an anhydrous solvent (e.g., diethyl ether) in a separate flask, also under an inert atmosphere.
-
The sodium methoxide solution is added dropwise to the stirred solution of the dialkyltin dichloride at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The precipitated sodium chloride is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude dialkyltin dimethoxide.
-
The product can be further purified by distillation or recrystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are typically recorded on a high-field NMR spectrometer using deuterated solvents such as CDCl₃ or C₆D₆. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, while tetramethylstannane (TMe₄) can be used as an external standard for ¹¹⁹Sn NMR.
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids (if applicable) between salt plates (e.g., KBr or NaCl) or as a solution in a suitable solvent.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for generating the mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of dimethoxy(dimethyl)stannane and this compound.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and dimethoxy(dimethyl)stannane. The presented data, based on established principles and analogous compounds, highlights the expected differences in their NMR, IR, and MS spectra arising from the change in the alkyl substituent from methyl to propyl. The longer alkyl chains in the dipropyl analogue are expected to introduce more complex splitting patterns in the ¹H and ¹³C NMR spectra and a slight shift in the ¹¹⁹Sn NMR. The IR and MS data are also predicted to show characteristic features related to their respective structures. The provided experimental protocols offer a starting point for the synthesis and detailed characterization of these compounds, enabling further research into their properties and applications.
A Comparative Guide to the Validation of Analytical Methods for Organotin Compounds
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of organotin compounds. Tailored for researchers, scientists, and drug development professionals, it emphasizes the validation parameters, experimental protocols, and performance characteristics of prevalent techniques, ensuring reliable and accurate results in diverse matrices.
Introduction to Organotin Analysis
Organotin compounds (OTCs) are a class of organometallic chemicals with at least one tin-carbon bond.[1] They have been widely used as fungicides, biocides, wood preservatives, and PVC stabilizers.[2][3] However, certain organotins, particularly tributyltin (TBT) and triphenyltin (TPT), are potent environmental pollutants and endocrine disruptors, posing significant risks to aquatic ecosystems and human health.[1][2] Consequently, robust and validated analytical methods are crucial for monitoring these compounds in environmental samples, food products, and consumer goods to ensure regulatory compliance and safety.
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4] This involves evaluating specific performance characteristics to ensure the quality, reliability, and consistency of the analytical results.[4][5] For organotin analysis, the choice of method often depends on the specific compounds of interest, the sample matrix, and the required sensitivity. The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), each coupled with highly sensitive detectors.
Key Analytical Techniques
The analysis of organotin compounds typically involves four main steps: (1) extraction from the sample matrix, (2) derivatization to a more volatile form (primarily for GC), (3) chromatographic separation, and (4) detection and quantification.[6]
-
Gas Chromatography (GC): GC offers high resolution and is a preferred technique for separating organotins.[6] Due to the low volatility of most OTCs, a derivatization step is mandatory.[6] Common derivatization methods include ethylation with sodium tetraethylborate (NaBEt4) or alkylation using Grignard reagents.[6][7] GC is often coupled with detectors like Mass Spectrometry (MS, MS/MS), Flame Photometric Detector (FPD), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
-
Liquid Chromatography (LC): The main advantage of LC is that it typically does not require a derivatization step, simplifying sample preparation.[6][9] This makes it an attractive alternative to GC.[10] LC is commonly coupled with tandem mass spectrometry (LC-MS/MS) or ICP-MS for sensitive and selective detection.[9][11]
Method Validation Parameters
According to international standards like ISO/IEC 17025, method validation must assess several key performance characteristics to be considered "fit for purpose".[5][12]
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13]
-
Linearity and Range: The capacity to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[12]
-
Accuracy (Trueness): The closeness of the mean of a set of results to the actual or "true" value. It is often expressed as percent recovery.[13]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as relative standard deviation (RSD) and includes repeatability (same conditions) and reproducibility (different conditions).[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
Performance Comparison of Analytical Methods
The following tables summarize the performance of various validated methods for organotin analysis based on published experimental data.
Table 1: Comparison of Validated Gas Chromatography (GC) Methods
| Parameter | GC-MS/MS (Triple Quad)[14][15] | GC-ICP-MS[16] | GC-PFPD[17] |
|---|---|---|---|
| Analyte(s) | Various Butyltins | Butyltins, Phenyltins | Butyltins, Phenyltins, Octyltins |
| Matrix | Water | Seafood | Aqueous Solutions, Sediment |
| Derivatization | Ethylation (NaBEt4) | Ethylation (NaBEt4) | Ethylation (NaBEt4) |
| LOD | < 0.05 ng/L | 0.8–1.8 µg/L | ~0.2-1 ng(Sn)/L (Aqueous) |
| LOQ | Not specified (Lowest calibration 10 ng/L) | 1.0 µg Sn kg⁻¹ (in samples) | ~0.5-3 ng(Sn)/L (Aqueous) |
| Linearity (R²) | > 0.995 | Not specified | > 0.99 |
| Accuracy (% Recovery) | Not specified | 80.5–92.1% | 80-120% |
| Precision (% RSD) | < 10% | 10.2–15.5% | < 20% |
Table 2: Comparison of Validated Liquid Chromatography (LC) Methods
| Parameter | LC-MS/MS (QTRAP)[9] | LC-ICP-MS[10] | µLC-ES-ITMS[18] |
|---|---|---|---|
| Analyte(s) | TBT, Fentin, Cyhexatin, Fenbutatin oxide | Butyltins, Phenyltins | Butyltins, Phenyltins |
| Matrix | Food, Water, Textiles | Drinking Water, Sediment | Water, Biological Tissues |
| Derivatization | None required | None required | None required |
| LOD | Well below 50 µg/kg | 1.5–25.6 ng/L | Dependent on matrix/tuning |
| LOQ | Not specified | Not specified | Not specified |
| Linearity (R²) | > 0.99 | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | Not specified |
| Precision (% RSD) | < 15% | < 10% | Not specified |
Detailed Experimental Protocols
The following sections provide representative protocols for the analysis of organotin compounds.
This protocol is based on methods employing ethylation followed by gas chromatography-tandem mass spectrometry.[14][15]
1. Sample Preparation (Derivatization and Extraction)
-
Take 400 mL of the water sample.
-
Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.[14][15]
-
Add a 2% (w/v) sodium tetraethyl borate (NaBEt4) solution for ethylation of the organotin compounds.[14][15]
-
Add pentane as the extraction solvent and shake the mixture for at least 10 minutes.[14][15]
-
Separate the organic phase and concentrate it to a final volume of 400 µL under a gentle stream of nitrogen.[14]
-
The extract is now ready for GC injection.
2. Instrumental Analysis
-
GC System: Agilent 7890B or similar.[19]
-
Column: Agilent J&W DB-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent.[19]
-
Injector: Pulsed splitless mode.[19]
-
Oven Program: Initial temperature of 45°C, hold for 2 min, ramp to 175°C, then ramp to 300°C.[15]
-
Carrier Gas: Helium at a constant flow.[15]
-
MS/MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent.[20]
-
Ionization Mode: Electron Ionization (EI).[14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[20]
This protocol is adapted from methods that do not require derivatization, suitable for various sample types.[9]
1. Sample Preparation
-
For Fruits/Vegetables: Homogenize 10 g of the sample. Add an internal standard (e.g., Triphenyl phosphate). Extract with 10 mL of acetonitrile by shaking vigorously for 1 minute. Centrifuge, take 100 µL of the supernatant and dilute with 900 µL of water.[9]
-
For Textiles: Shred 1 g of the material. Add internal standard. Extract with 20 mL of acetonitrile using sonication for 5 minutes. Centrifuge and dilute the supernatant as described above.[9]
-
For Water: Add internal standard to 1 mL of the water sample. Inject directly. Dilution may be necessary to reduce matrix effects.[9]
2. Instrumental Analysis
-
LC System: Shimadzu UFLCXR system or equivalent.[9]
-
Column: Phenomenex Kinetex C18 (50x3mm, 2.6u) or similar.[9]
-
Mobile Phase: Gradient elution using water with 2% formic acid + 5 mM ammonium formate and methanol with 2% formic acid + 5 mM ammonium formate.[9]
-
Flow Rate: 800 µL/min.[9]
-
MS/MS System: AB SCIEX 4000 QTRAP® or equivalent.[9]
-
Ion Source: Electrospray Ionization (ESI), positive polarity.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte.[9]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the validation and analysis of organotin compounds.
Caption: General workflow for analytical method validation per ISO/IEC 17025 guidelines.
Caption: Experimental workflow for the GC-MS/MS analysis of organotins in water.
Caption: Experimental workflow for the LC-MS/MS analysis of organotins (no derivatization).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bcp-instruments.com [bcp-instruments.com]
- 4. consultantiso17025.com [consultantiso17025.com]
- 5. ISO 17025 Method Validation and Verification |complete Guide [iso-cert.uk]
- 6. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. scispace.com [scispace.com]
- 9. sciex.com [sciex.com]
- 10. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 11. Inductively coupled plasma mass spectrometry and atomic emission spectrometry coupled to high-performance liquid chromatography for speciation and detection of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
A Comparative Guide to the Toxicity of Organotin Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of various organotin stabilizers, widely used in the manufacturing of plastics and other materials. The information presented is collated from publicly available safety data sheets and toxicological reports to assist in the informed selection and safe handling of these compounds. This document summarizes acute toxicity data, details common in vitro cytotoxicity testing protocols, and provides visual representations of key concepts related to organotin toxicity.
Comparative Toxicity Data
The acute oral toxicity of organotin stabilizers varies significantly based on the number and type of organic groups attached to the tin atom. Generally, the toxicity decreases as the alkyl chain length increases (methyl > butyl > octyl) and with a lower degree of substitution (tri-substituted > di-substituted > mono-substituted)[1]. The following tables summarize the available acute oral LD50 values for representative methyltin, butyltin, and octyltin compounds.
Methyltin Stabilizers
| Compound Name | CAS Number | Oral LD50 (Rat) |
| Dimethyltin dichloride | 753-73-1 | 73.9 - 204.5 mg/kg[2][3][4] |
| Methyltin trichloride | 993-16-8 | 1370 - 2140 mg/kg[5][6][7] |
| Dimethyltin bis(2-ethylhexyl thioglycolate) | 57583-35-4 | 1150 - 1710 mg/kg |
Butyltin Stabilizers
| Compound Name | CAS Number | Oral LD50 (Rat) |
| Dibutyltin dichloride | 683-18-1 | 50 - 100 mg/kg[8][9][10][11] |
| Monobutyltin trichloride | 1118-46-3 | >2000 - 2140 mg/kg[12][13][14][15] |
Octyltin Stabilizers
| Compound Name | CAS Number | Oral LD50 (Rat) |
| Dioctyltin dichloride | 3542-36-7 | 5500 mg/kg[16] |
| Monooctyltin trichloride | 3091-25-6 | 4600 mg/kg[17][18] |
Experimental Protocols for Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial tools for evaluating the potential toxicity of chemical compounds. The following are detailed protocols for two commonly used assays in the assessment of organotin stabilizer toxicity.
Alamar Blue (Resazurin) Assay
The Alamar Blue assay is a colorimetric and fluorometric method used to quantify cell viability and cytotoxicity. The assay is based on the reduction of the blue, non-fluorescent resazurin dye by metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
Cells in culture
-
Alamar Blue reagent
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of the organotin stabilizers in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well, typically at 10% of the well volume.
-
Incubation with Reagent: Incubate the plates for 1-4 hours, protected from direct light.
-
Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Cells in culture
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at an appropriate density and incubate overnight to allow for attachment.
-
Compound Exposure: Treat cells with various concentrations of the organotin stabilizers for a defined period.
-
Removal of Test Compound: After the incubation period, remove the medium containing the test compound and wash the cells with PBS.
-
Incubation with Neutral Red: Add Neutral Red solution to each well and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Dye Removal and Cell Lysis: Remove the Neutral Red solution, wash the cells with PBS, and then add the desorb solution to each well to extract the dye from the lysosomes.
-
Measurement: Gently shake the plate for a few minutes to ensure complete dissolution of the dye. Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate the percentage of viability relative to the control and determine the IC50 value.
Visualizing Organotin Toxicity Concepts
The following diagrams, generated using Graphviz, illustrate key concepts related to the comparative toxicity of organotin stabilizers.
Caption: General classification of organotin stabilizers and their relative acute toxicity.
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
Broader Toxicological Profile
Beyond acute toxicity, organotin stabilizers exhibit a range of other toxicological effects that are important to consider in a comprehensive risk assessment.
-
Immunotoxicity: Certain organotin compounds, particularly dibutyltin and tributyltin derivatives, are known to be potent immunotoxicants. They can cause thymus atrophy and suppress immune function[19][20][21]. Dioctyltin compounds are also noted for their effects on the thymus[22].
-
Neurotoxicity: Methyltin and ethyltin compounds are recognized for their neurotoxic potential[19][23]. Exposure to some organotins can lead to neurological symptoms and damage to the central nervous system[23][24].
-
Reproductive and Developmental Toxicity: Several organotin compounds are classified as reproductive and developmental toxicants[19][21][25][26][27]. For instance, dibutyltin and dioctyltin derivatives have been shown to have adverse effects on fertility and unborn children[19][21][22].
References
- 1. morpholine.cc [morpholine.cc]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Monobutyltin Trichloride or Butylstannium Trichloride Manufacturers [mubychem.com]
- 13. Butyltin trichloride - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. cpachem.com [cpachem.com]
- 18. lgcstandards.com [lgcstandards.com]
- 19. rewe-group.com [rewe-group.com]
- 20. Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of developmental neurotoxicity of organotins via drinking water in rats: monomethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Developmental toxicity of organotin compounds in animals [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Dimethoxy(dipropyl)stannane: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Dimethoxy(dipropyl)stannane is publicly available. The following disposal procedures are based on the general hazards associated with organotin compounds and established protocols for handling hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Organotin compounds, as a class, are recognized for their potential toxicity and reactivity.[1][2] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are thoroughly trained on its potential hazards and the appropriate emergency procedures.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
In the event of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Collection and Storage
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids or strong oxidizing agents.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Flammable").
Step-by-Step Disposal Procedure
-
Waste Generation Point: Collect all waste materials contaminated with this compound at the point of generation in a designated hazardous waste container.
-
Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the contaminated absorbent material into a designated hazardous waste container.[1]
-
Documentation: Maintain a log of the waste generated, including the date and quantity.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the final disposal process and arrange for pickup by a licensed hazardous waste contractor.
-
Professional Disposal: The final disposal of this compound will be carried out by a certified hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF).
Hazard Data Summary for Organotin Compounds
Since specific quantitative data for this compound is not available, the following table summarizes the general hazards associated with organotin compounds. This information is based on data for related chemicals and should be used as a conservative guide.
| Hazard Parameter | Value/Classification (for related Organotin Compounds) | Source |
| Acute Toxicity (Oral) | Varies; can be highly toxic. | [1] |
| Acute Toxicity (Dermal) | Varies; can be toxic. | [5] |
| Skin Corrosion/Irritation | Can cause skin irritation and burns. | [1][5][6] |
| Eye Damage/Irritation | Can cause serious eye damage. | [1][5] |
| Flammability | May be flammable or combustible. | [4][5][6][7] |
| Reactivity | Reacts with water and incompatible with strong oxidizing agents and acids. | [1][7] |
| Specific Target Organ Toxicity | Can affect the central nervous system, liver, and kidneys. | [3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [4] |
| OSHA PEL (as Tin) | 0.1 mg/m³ | [8] |
| NIOSH REL (as Tin) | 0.1 mg/m³ | [8] |
| ACGIH TLV (as Tin) | 0.1 mg/m³ | [1] |
Experimental Protocols
Due to the lack of specific literature on this compound, detailed experimental protocols for its neutralization or disposal are not available. The standard protocol for the disposal of reactive organometallic compounds involves careful quenching of small quantities by a trained chemist in a controlled environment, followed by disposal as hazardous waste. However, given the high toxicity of organotin compounds, this is not recommended without specific, validated procedures. The safest approach is direct disposal of the unreacted compound through a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. ORGANOTIN COMPOUND, SOLID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
Personal protective equipment for handling Dimethoxy(dipropyl)stannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dimethoxy(dipropyl)stannane. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment
Key Hazards:
-
Toxicity: Organotin compounds can be highly toxic and may interfere with iron and copper metabolism.[1]
-
Irritation: Can cause serious eye and skin irritation.[2]
-
Respiratory Issues: May cause respiratory irritation.[2]
-
Flammability: The compound may be a combustible liquid.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles or face shield with goggles[3] | Impervious gloves (e.g., Nitrile, Neoprene) | Lab coat or apron[3] | Required if vapors/aerosols are generated[4] |
| Reaction Setup | Chemical safety goggles or face shield with goggles[3] | Impervious gloves | Lab coat or suit[3] | Use in a well-ventilated area or fume hood[2] |
| Work-up/Purification | Chemical safety goggles or face shield with goggles[3] | Impervious gloves | Lab coat or suit[3] | Use in a well-ventilated area or fume hood[2] |
| Spill Cleanup | Chemical safety goggles and face shield[3] | Heavy-duty impervious gloves | Impervious suit and boots[3] | Self-contained breathing apparatus (SCBA)[3] |
PPE Selection Workflow
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Designate a specific area for handling this compound.
-
Have spill cleanup materials readily accessible.
-
Ensure eyewash stations and safety showers are unobstructed.[3]
-
-
Handling:
-
Storage:
Emergency Protocols
| Emergency Situation | First Aid / Response |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For large spills, contact emergency services. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Container | Labeling |
| Liquid Waste | Tightly sealed, compatible container | "Hazardous Waste: Organotin Compound, Liquid" |
| Solid Waste (contaminated labware, gloves, etc.) | Sealed, impervious bag or container[3] | "Hazardous Waste: Organotin Compound, Solid" |
| Sharps | Puncture-proof sharps container | "Hazardous Waste: Sharps, Organotin Contaminated" |
Disposal and Decontamination Procedures:
-
Waste Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not pour down the drain.[2]
-
Glassware Decontamination:
-
Rinse glassware with a suitable organic solvent (e.g., acetone, DCM) and collect the rinsate as hazardous waste.
-
Immerse the glassware in a 10% bleach solution or 10% hydrogen peroxide solution overnight.
-
Rinse thoroughly with water.
-
-
Work Area Decontamination:
-
Wipe down all surfaces with a suitable solvent and absorbent pads.
-
Collect all cleaning materials as solid hazardous waste.
-
Waste Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
